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  • Product: Ethyl 3-amino-4-fluoro-2-butenoate
  • CAS: 95400-06-9

Core Science & Biosynthesis

Foundational

Introduction: The Structural Significance of Fluorinated β-Enamino Esters

An in-depth technical guide on the crystal structure analysis of Ethyl 3-amino-4-fluoro-2-butenoate, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive walkth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystal structure analysis of Ethyl 3-amino-4-fluoro-2-butenoate, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive walkthrough from synthesis and crystallization to advanced structural analysis, emphasizing the rationale behind key experimental decisions.

Ethyl 3-amino-4-fluoro-2-butenoate is a fascinating molecular target, belonging to the class of β-enamino esters. These structures are characterized by a conjugated system involving a nitrogen lone pair, a C=C double bond, and a carbonyl group (N-C=C-C=O), making them versatile synthons in organic chemistry. The introduction of a fluorine atom at the C4 position adds a layer of complexity and functionality. Fluorine's high electronegativity can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and conformational preferences, making it a valuable substituent in medicinal chemistry.

A crystal structure analysis of this compound is not merely an academic exercise; it provides definitive, high-resolution insights into its three-dimensional architecture. This data is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise spatial arrangement of the amino, fluoro, and ester groups allows for the rational design of new drug candidates with improved binding affinity and selectivity.

  • Polymorphism Screening: Identifying different crystalline forms (polymorphs) is crucial in drug development, as they can have different solubilities, stabilities, and bioavailabilities.

  • Understanding Intermolecular Forces: The analysis reveals the intricate network of hydrogen bonds and other non-covalent interactions that govern how the molecules pack in the solid state. This is key to predicting physical properties like melting point and solubility.

As of this writing, a public crystal structure for Ethyl 3-amino-4-fluoro-2-butenoate has not been deposited in major crystallographic databases. Therefore, this guide presents a comprehensive, field-proven methodology for obtaining and analyzing this structure, framed from the perspective of a senior application scientist.

Part 1: Synthesis and Crystallization Strategy

The primary prerequisite for any crystal structure analysis is the availability of high-quality, single crystals. This journey begins with a robust synthesis followed by a meticulous crystallization process.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize Ethyl 3-amino-4-fluoro-2-butenoate is via the amination of a fluorinated β-ketoester, such as ethyl 4-fluoroacetoacetate.

G cluster_synthesis Synthesis Workflow Reactants Ethyl 4-fluoroacetoacetate + NH4OAc Reaction Condensation Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Combine & Heat Purification Crude Product (Column Chromatography) Reaction->Purification Reaction Workup Product Pure Ethyl 3-amino-4-fluoro-2-butenoate Purification->Product

Caption: Proposed synthesis of Ethyl 3-amino-4-fluoro-2-butenoate.

Crystallization: The Art of Inducing Order

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute (our target molecule) slowly precipitates in an ordered, crystalline fashion rather than as an amorphous powder. Given that our target molecule possesses both hydrogen bond donors (N-H) and acceptors (C=O, F), it has a high propensity for forming well-ordered structures.

Several methods should be screened in parallel to maximize the chances of success.[1]

  • Solvent Selection: Begin by testing the solubility of the purified compound (~1-2 mg) in a range of solvents (0.5 mL) with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[1]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • This is a highly effective technique for small quantities.[1][2]

    • Sitting Drop: Dissolve the compound in a "well" solvent (one in which it is soluble). Place this solution (the "drop," ~10-20 µL) in a small, open vial. Place this vial inside a larger, sealed jar containing a "reservoir" of a miscible anti-solvent (one in which the compound is insoluble).

    • Mechanism: The anti-solvent vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.[2] A common system could be the compound dissolved in acetone (drop) with a reservoir of hexane.

  • Thermal Gradient (Slow Cooling):

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature, or even sub-ambient temperatures, using a programmable heating block or a well-insulated container (e.g., a Dewar flask filled with warm water).

The table below summarizes a potential screening matrix.

MethodSolvent System (Compound in...)Anti-Solvent/ConditionRationale
Slow Evaporation Ethyl Acetate / Hexane (1:4)Punctured capBalances polarity to control evaporation rate.
Vapor Diffusion AcetoneHexaneAcetone is volatile and miscible with hexane, promoting gentle diffusion.
Vapor Diffusion DichloromethaneDiethyl EtherA classic combination for moderately polar compounds.
Slow Cooling IsopropanolCool from 60°C to 4°C over 48hExploits temperature-dependent solubility.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin. This is a non-destructive technique that provides definitive information on bond lengths, angles, and connectivity.[3]

G cluster_xray Single-Crystal X-ray Diffraction Workflow Mount 1. Crystal Mounting (on goniometer head) Collect 2. Data Collection (Diffractometer, Liquid N2 temp) Mount->Collect Place in X-ray beam Process 3. Data Integration & Scaling (Determine unit cell, integrate intensities) Collect->Process Raw diffraction images Solve 4. Structure Solution (Phase problem, e.g., SHELXT) Process->Solve Reflection file (*.hkl) Refine 5. Structure Refinement (Least-squares fitting, e.g., SHELXL) Solve->Refine Initial atomic model Refine->Refine Iterative refinement cycles Validate 6. Validation & Analysis (CheckCIF, PLATON) Refine->Validate Refined structure CIF Final CIF File Validate->CIF Final validation

Caption: The workflow from crystal mounting to final structure validation.

Data Collection
  • Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then attached to a goniometer head.

  • Instrumentation: The goniometer head is placed on a modern single-crystal diffractometer. These instruments consist of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).[3]

  • Experimental Conditions: Data is typically collected at a low temperature (e.g., 100 K) using a liquid nitrogen cryostream. This minimizes thermal motion of the atoms, leading to higher quality data and more precise atomic positions. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]

Structure Solution and Refinement

This phase transforms the raw diffraction data (a set of spots with specific positions and intensities) into a chemically meaningful atomic model.

  • Data Processing: The collected images are processed using software (e.g., Bruker's APEX suite or CrysAlisPro). This step determines the unit cell parameters, assigns one of the 230 possible space groups, and integrates the intensities of all the diffraction spots. The output is a reflection file (e.g., an HKL file).

  • Structure Solution: The primary challenge is solving the "phase problem," as detectors can only measure intensities, not the phase information of the X-rays.[5] For small molecules, this is typically solved using direct methods or dual-space algorithms, as implemented in programs like SHELXT .[5] This process generates an initial electron density map from which the first atomic positions can be identified.

  • Structure Refinement: The initial model is refined using a least-squares process with a program like SHELXL .[6][7] This iterative procedure adjusts the atomic coordinates, displacement parameters (describing thermal vibration), and other variables to achieve the best possible fit between the observed diffraction data (from the experiment) and the calculated data (from the model).

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are usually located in the difference electron density map and then refined using appropriate geometric restraints (e.g., AFIX commands in SHELXL).

Part 3: Analysis of the (Hypothetical) Crystal Structure

While the actual structure is unknown, we can predict its key features based on chemical principles. This section outlines the analysis that would be performed on the final, refined structure, presented with plausible, illustrative data.

Molecular Geometry

The final refinement yields precise bond lengths and angles. These values are compared to standard values to confirm the molecular constitution and identify any unusual geometric features.

Table 1: Hypothetical Key Geometric Parameters for Ethyl 3-amino-4-fluoro-2-butenoate

ParameterAtoms InvolvedExpected Bond Length (Å)Notes
C=C Double BondC2=C31.35 - 1.38Shorter than a C-C single bond, but may be slightly elongated due to conjugation.
C-N BondC3-N11.33 - 1.36Shows partial double bond character due to resonance with the enamine system.
C=O CarbonylC1=O11.21 - 1.24Typical C=O double bond length.
C-F BondC4-F11.38 - 1.41A strong, polar covalent bond.
Supramolecular Assembly: The Role of Hydrogen Bonding

The most critical aspect of the crystal packing analysis is the identification of intermolecular interactions, particularly hydrogen bonds. The N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (O1), the ester oxygen (O2), and the fluorine atom (F1) are all potential acceptors.

Table 2: Plausible Hydrogen Bonding Interactions

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation for Acceptor
N1-H1A···O10.882.052.91165x, y-1, z
N1-H1B···F10.882.203.05160-x+1, y+1/2, -z+1

Analysis:

  • N-H···O=C Hydrogen Bond: This is a very common and strong interaction. It is highly probable that these interactions will link molecules into chains or dimers, forming the primary structural motif.

  • N-H···F Hydrogen Bond: While fluorine is highly electronegative, it is generally considered a weaker hydrogen bond acceptor than oxygen. However, C-F···H interactions are significant in crystal engineering. The presence of an N-H···F bond would be a key feature, potentially influencing polymorphism and physical properties.

The final analysis would be performed using software like PLATON , which is excellent for calculating all geometric parameters and analyzing intermolecular contacts.[8][9] The results are compiled into a Crystallographic Information File (CIF), a standard format for submitting data to crystallographic databases.

Conclusion

A full crystal structure analysis of Ethyl 3-amino-4-fluoro-2-butenoate provides an unambiguous map of its three-dimensional structure. This guide outlines a robust and logical workflow, from chemical synthesis and crystallization to sophisticated data analysis. The causality is clear: successful synthesis enables the growth of high-quality crystals, which are the prerequisite for collecting high-resolution diffraction data. This data, when correctly processed and refined, yields a precise molecular model. The analysis of this model, particularly its intermolecular interactions, provides the fundamental knowledge required for rational drug design, materials science, and a deeper understanding of chemical structure and bonding.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • PLATON Homepage. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(7), c23-c24. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • SHELX Homepage. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. [Link]

  • Hampton Research. (n.d.). Vapor Diffusion Crystallization. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday & Company.
  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Bruker. (n.d.). Small Molecule Crystallography. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction? [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • Google Patents. (2006). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • ResearchGate. (n.d.). Straightforward synthesis of fluorinated amino acids by Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. [Link]

  • Google Patents. (1996).
  • Books. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. (Note: A more specific, stable link would be preferable if available).

Sources

Exploratory

Thermodynamic Stability of Ethyl 3-amino-4-fluoro-2-butenoate: A Technical Guide for Pharmaceutical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, fluorinated β -enamino esters are ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, fluorinated β -enamino esters are indispensable building blocks for the synthesis of complex heterocycles, including pyrimidines, pyrazoles, and quinolines[1]. Among these, Ethyl 3-amino-4-fluoro-2-butenoate (CAS: 95400-06-9)[2] occupies a unique niche. The strategic placement of a single fluorine atom on the methyl group profoundly alters the molecule's electronic landscape, impacting its reactivity and stability. As a Senior Application Scientist, I have observed that the failure of downstream cyclization reactions often stems from a fundamental misunderstanding of this compound's thermodynamic boundaries. This guide deconstructs the structural dynamics, tautomeric equilibrium, and degradation pathways of ethyl 3-amino-4-fluoro-2-butenoate, providing field-proven, self-validating protocols to ensure synthetic integrity.

Structural Dynamics and Tautomeric Equilibrium

The thermodynamic stability of β -enamino esters is dictated by a complex interplay of tautomerism and stereoisomerism. Ethyl 3-amino-4-fluoro-2-butenoate exists in a dynamic equilibrium between its enamine and imine forms[3].

The Dominance of the (Z)-Enamine Isomer

Unlike simple aliphatic amines, the enamine form of this molecule is thermodynamically favored over the imine form. This preference is driven by the extended π -conjugation between the amino lone pair, the carbon-carbon double bond, and the ester carbonyl[4].

Crucially, the stereochemistry of the double bond heavily favors the (Z)-isomer . This geometric preference is locked in place by a robust intramolecular hydrogen bond (N-H···O=C) between the primary amine and the ester carbonyl oxygen[5]. This interaction forms a highly stable, pseudo-six-membered ring that lowers the overall ground-state energy of the molecule.

TautomericEquilibrium Z Z-Enamine Tautomer (Thermodynamically Favored) Strong Intramolecular H-Bond E E-Enamine Tautomer (Sterically Hindered) No H-Bond Stabilization Z->E C=C Rotation (High Energy Barrier) I Imine Tautomer (Kinetically Accessible) Loss of Conjugation Z->I Proton Transfer (Solvent Mediated) I->E Tautomerization

Tautomeric equilibrium of Ethyl 3-amino-4-fluoro-2-butenoate highlighting the favored Z-isomer.

Electronic Effects of the Fluoromethyl Group

The introduction of the -CH₂F group introduces a strong inductive electron-withdrawing effect (-I). While this stabilizes the enamine double bond by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), it simultaneously reduces the nucleophilicity of the C2 carbon. This electronic modulation makes the compound more stable against spontaneous polymerization compared to its non-fluorinated analog, but requires harsher conditions (or specific catalysis) for subsequent electrophilic trapping.

Kinetic Stability and Degradation Pathways

Understanding the boundaries of a molecule's stability is critical for scale-up. Ethyl 3-amino-4-fluoro-2-butenoate is susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: Under highly acidic or basic conditions, the enamine system undergoes hydrolysis, reverting to ethyl 4-fluoro-3-oxobutanoate and ammonia[6].

  • Thermal Decomposition: Prolonged exposure to temperatures exceeding 140°C can induce defluorination or decarboxylation, leading to intractable tarry mixtures.

Quantitative Thermodynamic Profile
Thermodynamic ParameterValue / ObservationMechanistic Driver
Tautomeric Preference >95% (Z)-EnamineIntramolecular N-H···O=C hydrogen bonding forming a stable pseudo-six-membered ring.
Imine Fraction <5% (Solvent dependent)Lack of conjugation with the ester carbonyl; energetically disfavored.
Thermal Decomposition Onset ~140°C - 160°CCleavage of the C-F bond or decarboxylation pathways at elevated temperatures.
Hydrolytic Half-Life (pH 7) >48 hoursSteric shielding and electronic stabilization by the enamine system.
Hydrolytic Half-Life (pH 2) <2 hoursAcid-catalyzed protonation of the enamine carbon, facilitating water attack.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in checkpoint to verify success before proceeding.

Protocol 1: Synthesis of Ethyl 3-amino-4-fluoro-2-butenoate

Objective: High-yield conversion of ethyl 4-fluoro-3-oxobutanoate to the corresponding β -enamino ester while minimizing hydrolytic degradation.

Causality Behind Experimental Choices: The choice of absolute ethanol as a solvent is dictated by its ability to solubilize both the organic starting material and the inorganic ammonium acetate, while its protic nature facilitates the proton-transfer steps required for dehydration. The use of exactly 5.0 equivalents of ammonium acetate is not arbitrary; it provides a sufficient ammonia reservoir to drive the equilibrium forward via Le Chatelier's principle while maintaining a near-neutral pH, preventing the acid-catalyzed degradation of the sensitive fluoromethyl group.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of ethyl 4-fluoro-3-oxobutanoate in absolute ethanol (0.5 M concentration).

    • Self-Validation: The solution must be clear and pale yellow. Any cloudiness indicates moisture contamination, which will prematurely trigger hydrolysis.

  • Reagent Addition: Add 5.0 equivalents of anhydrous ammonium acetate in a single portion at 25°C.

  • Reaction Progression: Stir the mixture at room temperature for 12-16 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Self-Validation: The disappearance of the starting material spot (higher Rf) and the appearance of a strongly UV-active product spot at 254 nm (lower Rf) confirms the formation of the highly conjugated enamine.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hexane/diethyl ether to yield the pure (Z)-isomer.

Workflow SM Ethyl 4-fluoro-3-oxobutanoate (Starting Material) Cond Reductive Amination / Condensation (Ethanol, 25°C, 12h) SM->Cond Reag Ammonium Acetate (Amine Source & Buffer) Reag->Cond Prod Ethyl 3-amino-4-fluoro-2-butenoate (Target Z-Enamine) Cond->Prod -H2O Prod->SM Hydrolysis (Reversible) Deg Hydrolytic Degradation (Acidic/Basic Stress) Prod->Deg Thermal/pH Stress

Synthesis and degradation pathways of Ethyl 3-amino-4-fluoro-2-butenoate.

Protocol 2: Thermodynamic Stability Profiling via NMR and DSC

Objective: Quantify the tautomeric equilibrium and establish the thermal degradation threshold.

Step-by-Step Workflow:

  • NMR Tautomer Analysis: Dissolve 15 mg of the synthesized compound in 0.5 mL of anhydrous CDCl₃. Acquire a ¹H-NMR spectrum at 298 K.

    • Self-Validation: The presence of a broad singlet far downfield (typically δ 7.5 - 9.0 ppm) corresponding to the hydrogen-bonded N-H proton confirms the absolute dominance of the (Z)-enamine tautomer. Integration of this peak versus any imine alpha-protons quantifies the equilibrium constant ( Keq​ ).

  • Thermal Analysis (DSC): Load 3-5 mg of the sample into an aluminum Differential Scanning Calorimetry (DSC) pan. Heat from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Causality: Purging with nitrogen prevents oxidative degradation, allowing the isolation and measurement of purely thermal decomposition pathways.

  • Data Interpretation: Identify the endothermic melting peak and any subsequent exothermic decomposition peaks. The onset temperature of the exotherm defines the strict upper thermal boundary for downstream synthetic applications (e.g., high-temperature cyclizations).

References

  • 1 Google Patents. 2.3 Benchchem. 3.4 ResearchGate. 4.5 ResearchGate. 5.2 Bidepharm.

Sources

Foundational

Comprehensive Technical Guide &amp; Safety Data Sheet: Ethyl 3-amino-4-fluoro-2-butenoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Handling Guidelines Executive Summary & Strategic Utility In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Handling Guidelines

Executive Summary & Strategic Utility

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. Ethyl 3-amino-4-fluoro-2-butenoate (CAS: 95400-06-9) , also known as ethyl 3-amino-4-fluorobut-2-enoate, serves as a highly versatile fluorinated building block [1].

Unlike its non-fluorinated analog (ethyl 3-aminocrotonate), the presence of the monofluoromethyl group at the γ -position profoundly alters the electronic landscape of the enamine system. This compound is primarily utilized in the cyclocondensation synthesis of monofluoromethyl-substituted heterocycles (e.g., pyrimidines, pyrazoles, and quinolines). However, the same electrophilic characteristics that make it synthetically valuable also render it a potent lachrymator and corrosive agent, necessitating rigorous safety and handling protocols[2].

Physicochemical Profiling

Understanding the physical properties of Ethyl 3-amino-4-fluoro-2-butenoate is critical for both reaction design and hazard mitigation. The compound exhibits sensitivity to moisture and elevated temperatures.

PropertyValue / Description
Chemical Name Ethyl 3-amino-4-fluoro-2-butenoate
CAS Registry Number 95400-06-9
Molecular Formula C₆H₁₀FNO₂
Molecular Weight 147.15 g/mol
Appearance White to pale yellow solid/liquid (temperature dependent)
Reactivity Profile Michael acceptor; susceptible to hydrolysis
Storage Conditions Inert atmosphere (Argon/N₂), 2–8°C, protected from light

Mechanistic Hazard Assessment & Toxicology

Based on the structural homology to ethyl 3-aminocrotonate [3], Ethyl 3-amino-4-fluoro-2-butenoate is classified under stringent GHS hazard categories.

GHS Classification
  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology (The "Why")
  • Lachrymatory Action: The enamine conjugated with an ester acts as a highly reactive Michael acceptor. Upon contact with the mucous membranes of the eyes or respiratory tract, it rapidly alkylates biological thiols (such as cysteine residues in sensory proteins), triggering an acute lachrymatory (tear-producing) response.

  • Corrosivity & Hydrolysis: In the presence of physiological moisture, the enamine can undergo partial hydrolysis to release trace amounts of fluorinated acetoacetates and ammonia. The localized pH shift and the intrinsic reactivity of the C-F bond in biological matrices lead to severe tissue necrosis and chemical burns.

Advanced Handling & Containment Protocols

To ensure a self-validating safety system, laboratories must implement layered engineering controls. Do not rely solely on Personal Protective Equipment (PPE).

Engineering Controls
  • Primary Containment: All manipulations (weighing, solvent addition, and transfer) MUST be performed inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Inert Atmosphere: Because the compound is moisture-sensitive, Schlenk line techniques or a glovebox should be used for bulk transfers to prevent degradation and the release of irritating vapors.

Personal Protective Equipment (PPE)
  • Ocular Protection: Tight-fitting chemical splash goggles paired with an 8-inch face shield. Standard safety glasses are insufficient against lachrymatory vapors.

  • Dermal Protection: Double-gloving is mandatory. Inner glove: Nitrile (min 0.12 mm). Outer glove: Butyl rubber or Neoprene for extended handling.

  • Respiratory Protection: If engineering controls fail, a full-face respirator equipped with ABEK-P3 combination filters is required [3].

Experimental Workflow: Synthesis of Fluoromethyl-Heterocycles

The following protocol details the base-catalyzed cyclocondensation of Ethyl 3-amino-4-fluoro-2-butenoate with an amidine to yield a fluoromethyl-pyrimidine derivative.

Protocol: Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum, then backfill with Argon.

  • Reagent Loading: Add 10.0 mmol of the amidine hydrochloride and 12.0 mmol of sodium ethoxide (NaOEt) to 50 mL of anhydrous ethanol. Causality: NaOEt neutralizes the amidine salt to its free base form, making it a potent nucleophile.

  • Addition of Enamine: Slowly add 10.0 mmol of Ethyl 3-amino-4-fluoro-2-butenoate dropwise at 0°C. Causality: The γ -fluorine atom increases the electrophilicity of the enamine. Cooling to 0°C prevents uncontrolled exothermic polymerization.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Causality: Ethanol (b.p. 78°C) provides an ideal reflux temperature. 80°C supplies sufficient thermal energy to drive the dehydration of the tetrahedral intermediate without causing thermal cleavage of the sensitive C-F bond.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanistic Workflow Diagram

SyntheticWorkflow SM Ethyl 3-amino-4-fluoro- 2-butenoate Condensation Cyclocondensation (EtOH, 80°C) SM->Condensation Reagent Amidine/Hydrazine (Nucleophile) Reagent->Condensation Intermediate Tetrahedral Intermediate Condensation->Intermediate Nucleophilic Attack Product Fluoromethyl- Heterocycle Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic workflow for the synthesis of fluoromethyl-heterocycles via cyclocondensation.

Emergency Response & Spill Management

Rapid, logic-driven response is critical to mitigating exposure to fluorinated enamines.

First Aid Mechanisms
  • Ocular Exposure: Immediately flush eyes with copious amounts of water for a minimum of 15 minutes. Mechanism: Water rapidly dilutes the localized concentration of the enamine, halting the Michael addition to corneal proteins. Do NOT use chemical neutralizing agents in the eyes.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with polyethylene glycol (PEG 400) followed by soap and water. Mechanism: PEG 400 is highly effective at solubilizing lipophilic fluorinated organics that resist standard aqueous washing.

  • Inhalation: Move the victim to fresh air. If pulmonary edema is suspected (delayed onset coughing/wheezing), administer oxygen and seek immediate medical escalation.

Spill Escalation Pathway

SpillResponse Spill Chemical Spill: Enamine Derivative Assess Assess Volume & Location Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large Neutralize Neutralize with NaHCO3 / Sand Small->Neutralize Evacuate Evacuate Lab & Call HazMat Large->Evacuate

Figure 2: Decision matrix and escalation pathway for enamine chemical spills.

References

  • Godavari Biorefineries Ltd. "Safety Data Sheet: ETHYL 3-AMINOCROTONATE." Godavari Biorefineries. Available at:[Link]

Exploratory

Mechanism of Enamine Formation in Ethyl 3-amino-4-fluoro-2-butenoate: A Technical Guide

Executive Summary Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile fluorinated β -enamino ester, serving as a critical building block in the synthesis of complex nitrogen-containing heterocycles, such as pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile fluorinated β -enamino ester, serving as a critical building block in the synthesis of complex nitrogen-containing heterocycles, such as pyrimidines, indoles, and quinolines (1)[1]. The incorporation of a fluorine atom into the molecular architecture significantly alters both the reaction kinetics of its formation and the thermodynamic stability of the final product. This whitepaper elucidates the mechanistic pathway of enamine formation from ethyl 4-fluoroacetoacetate, detailing the causality behind the stereoselective preference for the Z-isomer and providing a self-validating experimental protocol for its synthesis.

Molecular Architecture & Rationale: The Push-Pull System

The stability of β -enamino esters is governed by a "push-pull" resonance system. In ethyl 3-amino-4-fluoro-2-butenoate, the electron-donating amino group (push) at C3 is conjugated through the alkene to the electron-withdrawing ester carbonyl (pull) at C1. This extensive π -delocalization heavily favors the enamine tautomer over the corresponding imine.

The presence of the highly electronegative fluorine atom at C4 introduces two critical mechanistic effects:

  • Kinetic Acceleration : The strong inductive (-I) effect of the fluorine atom withdraws electron density from the adjacent C3 carbonyl in the starting material (ethyl 4-fluoroacetoacetate). This increases the electrophilicity of the C3 carbon, significantly lowering the activation energy for the initial nucleophilic attack by ammonia.

  • Thermodynamic Stereocontrol : The final enamine predominantly crystallizes in the Z-configuration. This stereoselectivity is strictly enforced by a robust intramolecular hydrogen bond between the primary amine proton and the ester carbonyl oxygen, a stabilizing interaction well-documented in similar enamide systems (2)[2]. The fluorine atom further rigidifies this conformation through subtle stereoelectronic effects, making it a reliable substrate for downstream asymmetric synthesis (3)[3].

Mechanistic Pathway of Enamine Formation

The transformation of ethyl 4-fluoroacetoacetate into ethyl 3-amino-4-fluoro-2-butenoate proceeds via a classic condensation mechanism, driven forward by the thermodynamic sink of the conjugated product.

  • Step 1: Nucleophilic Addition. Ammonia, typically generated in situ from the equilibrium dissociation of ammonium acetate ( NH4​OAc⇌NH3​+HOAc ), acts as the active nucleophile. The nitrogen lone pair attacks the highly electrophilic C3 ketone carbonyl.

  • Step 2: Hemiaminal Formation. A rapid proton transfer from the attacking nitrogen to the alkoxide oxygen yields a tetrahedral hemiaminal intermediate.

  • Step 3: Dehydration. Under mild acidic conditions (provided by the acetic acid byproduct or catalyst), the hemiaminal undergoes dehydration (loss of a water molecule) to form an intermediate imine (ethyl 3-imino-4-fluorobutanoate).

  • Step 4: Tautomerization. The imine is thermodynamically unstable relative to its enamine counterpart. It rapidly undergoes tautomerization, shifting the double bond to the C2-C3 position to establish the fully conjugated β -enamino ester system.

Mechanism A Ethyl 4-fluoroacetoacetate + NH3 B Tetrahedral Hemiaminal A->B Nucleophilic Attack C Imine Intermediate (- H2O) B->C Dehydration (H+) D Ethyl 3-amino-4-fluoro- 2-butenoate (Enamine) C->D Tautomerization

Caption: Mechanistic sequence of enamine formation from ethyl 4-fluoroacetoacetate.

Experimental Workflow & Protocol

To synthesize ethyl 3-amino-4-fluoro-2-butenoate with high E-factor efficiency, modern protocols favor ultrasound-assisted, solvent-free conditions over traditional reflux methods (4)[4]. The following protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Materials Required:

  • Ethyl 4-fluoroacetoacetate (1.0 equivalent)

  • Ammonium acetate (1.5 equivalents, acts as the ammonia source)

  • Glacial acetic acid (0.1 equivalents, catalyst)

Step-by-Step Methodology:

  • Reagent Charging: In a thick-walled glass vessel, combine ethyl 4-fluoroacetoacetate and ammonium acetate. Add 0.1 equivalents of glacial acetic acid. The lack of a bulk solvent increases the effective concentration of the reactants, driving the equilibrium forward.

  • Reaction Phase (Ultrasound): Submerge the vessel in an ultrasonic bath at ambient temperature for 30–45 minutes. Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, accelerating the dehydration step without thermally degrading the fluorinated substrate (4)[4].

  • Workup & Phase Separation: Dilute the crude mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acetic acid and remove excess ammonium salts. Extract the aqueous layer twice with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the crude product.

  • Self-Validation (NMR Analysis): Before proceeding to crystallization, validate the conversion via 1H NMR. The disappearance of the C3 methylene protons of the starting material ( 3.5 ppm) and the appearance of a sharp vinylic proton singlet ( 4.5-5.0 ppm) alongside a broad N-H signal ( 8.0 ppm, indicating H-bonding) confirms the successful formation of the Z-enamine.

Workflow Step1 1. Reagent Preparation Substrate + NH4OAc Step2 2. Reaction Phase Ultrasound, Neat, 0.1 eq AcOH Step1->Step2 Step3 3. Workup Aqueous Wash & Extraction Step2->Step3 Step4 4. Purification Crystallization / Chromatography Step3->Step4 Step5 5. Validation NMR (Z-isomer confirmation) Step4->Step5

Caption: Standardized experimental workflow for synthesizing fluorinated beta-enamino esters.

Kinetic and Thermodynamic Data

The transition from traditional thermal heating to ultrasound-assisted synthesis demonstrates marked improvements in yield and reaction time. The data below summarizes the quantitative metrics for β -enamino ester formation.

Reaction ParameterTraditional Thermal MethodUltrasound-Assisted Method
Solvent Ethanol (Reflux)Solvent-Free (Neat)
Catalyst NoneAcetic Acid (0.1 eq)
Temperature 78 °CAmbient (20–25 °C)
Reaction Time 4 – 12 hours30 – 45 minutes
Typical Yield 70 – 80%85 – 95%
Stereoselectivity Mixed (E/Z ratio varies)> 95% Z-isomer

References

  • Xin, D., & Burgess, K. (2014). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters. 1

  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis. 4

  • Panda, N., & Mothkuri, R. (2012). Stereoselective Synthesis of Enamides by Pd-Catalyzed Hydroamidation of Electron Deficient Terminal Alkynes. Journal of Organic Chemistry. 2

  • Kiss, L., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. 3

Sources

Foundational

Electronic Effects of the Fluorine Atom in Ethyl 3-amino-4-fluoro-2-butenoate: A Mechanistic Guide for Synthetic and Medicinal Chemists

Executive Summary Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile, fluorinated β-enamino ester that serves as a critical building block in modern organic synthesis. The strategic placement of a single fluorine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile, fluorinated β-enamino ester that serves as a critical building block in modern organic synthesis. The strategic placement of a single fluorine atom at the C4 position fundamentally alters the molecule's electron density distribution compared to its non-fluorinated analog, ethyl 3-aminocrotonate. This technical guide dissects the stereoelectronic effects—specifically the powerful inductive (-I) withdrawal—exerted by the fluorine atom. By analyzing its impact on the push-pull enamine system, we provide a predictive framework for how these properties dictate reactivity in the synthesis of fluorinated heterocycles and biologically active β-amino acid derivatives.

Structural and Stereoelectronic Framework

In a standard non-fluorinated β-enamino ester, the nitrogen lone pair donates electron density into the π -system (+R effect), while the ester carbonyl withdraws it (-M effect). This creates a highly stabilized "push-pull" conjugated system. The introduction of a fluorine atom at C4 (forming the CH2​F group) disrupts this baseline through several competing electronic vectors:

  • Powerful Inductive Withdrawal (-I): Fluorine, possessing the highest electronegativity of any element, exerts a strong through-bond inductive pull. This depletes electron density from the C4 carbon, which subsequently polarizes the adjacent C3-C4 bond[1].

  • Modulation of the Nitrogen Lone Pair: The electron-withdrawing nature of the CH2​F group competes directly with the ester group for the electron density provided by the amino group. This "electronic tug-of-war" dampens the delocalization of the nitrogen lone pair across the double bond, fundamentally altering the molecule's nucleophilic profile[2].

  • Tautomeric Equilibrium: The strong -I effect of the fluorine atom heavily biases the tautomeric equilibrium toward the enamine form over the imine form. Furthermore, the reduced electron density on the nitrogen increases the acidity of the N-H protons, facilitating a robust intramolecular hydrogen bond with the ester carbonyl. This locks the molecule into a highly stable Z-conformation[1].

G F_atom Fluorine Atom (C4) High Electronegativity Inductive -I Inductive Effect Electron Withdrawal F_atom->Inductive induces C3_Carbon C3 Position Electrophilicity Increased Inductive->C3_Carbon polarizes C3-C4 bond C2_Carbon C2 Position Nucleophilicity Decreased Inductive->C2_Carbon dampens N lone-pair delocalization Enamine Enamine Tautomer Stabilized (Push-Pull) C3_Carbon->Enamine synergistic with ester C2_Carbon->Enamine locks Z-conformation

Diagram 1: Logical flow of stereoelectronic effects induced by the C4 fluorine atom.

Reactivity Modulation in Organic Synthesis

The altered electronic landscape of ethyl 3-amino-4-fluoro-2-butenoate dictates its behavior in multi-component reactions, cyclizations, and enzymatic transformations.

Dampened C2 Nucleophilicity

Because the fluorine atom pulls electron density away from the conjugated π -system, the C2 carbon is significantly less reactive towards weak electrophiles compared to ethyl 3-aminocrotonate. Synthetic pathways utilizing this building block often require stronger electrophiles or catalytic activation (e.g., Lewis acids) to overcome this reduced nucleophilicity and drive carbon-carbon bond formation[3].

Enhanced C3 Electrophilicity

During transamination or hydrolysis reactions, the transient imine carbon (C3) becomes highly electrophilic due to the adjacent CH2​F group. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack. This specific reactivity is exploited in the stereocontrolled synthesis of fluorinated β-amino acids via enzymatic kinetic resolution[4].

Applications in Drug Design

The strategic introduction of the CH2​F group is highly valued in medicinal chemistry. For instance, the tert-butyl and ethyl esters of 3-amino-4-fluoro-2-butenoate serve as direct precursors for the synthesis of 3-amino-4-fluorobutanoic acid, a potent mechanism-based inhibitor of GABA transaminase[5]. Furthermore, incorporating this fluorinated building block into hexahydroquinolines via Hantzsch-type multicomponent reactions enhances the lipophilicity and metabolic stability of the resulting drug candidates, preventing rapid cytochrome P450-mediated oxidation[6].

Quantitative Data Analysis

The electronic effects of the fluorine atom are directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding effect of the highly electronegative fluorine causes distinct shifts in both 1H and 13C spectra, which correlate directly with the molecule's altered reactivity parameters.

Table 1: Comparative Physicochemical & Spectroscopic Parameters

ParameterEthyl 3-aminocrotonate (Non-Fluorinated)Ethyl 3-amino-4-fluoro-2-butenoate (Fluorinated)Electronic Rationale
C2 1H NMR Shift ~4.5 ppm~4.8 ppmDeshielding via the strong -I effect of the CH2​F group.
C3 13C NMR Shift ~160 ppm~155 ppmAltered electron density distribution in the push-pull system.
C2 Nucleophilicity HighModerateFluorine withdraws π -electron density, dampening enamine reactivity.
Tautomeric Preference Enamine (>95%)Enamine (>99%)Enhanced N-H acidity strengthens the intramolecular H-bond with the ester.

Validated Experimental Protocols

To practically harness these electronic effects, we provide two self-validating experimental protocols. The causality behind each step is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: NMR Spectroscopic Evaluation of Tautomeric Stability

Objective: To quantify the stabilization of the enamine tautomer driven by the fluorine's inductive effect.

  • Sample Preparation: Dissolve 10 mg of Ethyl 3-amino-4-fluoro-2-butenoate in 0.5 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: A non-polar, aprotic solvent is chosen to prevent the disruption of the critical intramolecular hydrogen bonds (N-H...O=C) that stabilize the Z-enamine form.

  • Data Acquisition: Acquire 1H , 13C , and 19F NMR spectra at 298 K.

    • Causality: Multi-nuclear NMR provides a complete map of the electron density. The 19F spectrum specifically confirms the integrity of the CH2​F group (typically appearing as a triplet of doublets around -215 ppm).

  • Internal Validation: Integrate the vinylic C2 proton signal (~4.8 ppm) against any potential imine CH2​ signals (~3.2 ppm). A >99:1 integration ratio validates the stereoelectronic lock provided by the fluorine atom's -I effect.

Protocol B: Synthesis of a Fluorinated Hexahydroquinoline Derivative

Objective: To utilize the modulated nucleophilicity of the fluorinated enamine in a multicomponent Hantzsch-type cyclization[6].

  • Reagent Assembly: Combine Ethyl 3-amino-4-fluoro-2-butenoate (1.0 equiv), 1,3-cyclohexanedione (1.0 equiv), and an aromatic aldehyde (1.0 equiv) in absolute ethanol.

  • Catalytic Activation: Add 10 mol% of a mild Lewis acid (e.g., InCl3​ ).

    • Causality: Because the CH2​F group significantly reduces the nucleophilicity of the C2 position, Lewis acid activation of the aldehyde carbonyl is strictly required to facilitate the initial Knoevenagel condensation and subsequent Michael addition.

  • Thermal Cyclization: Reflux the mixture at 80°C for 4-6 hours.

    • Internal Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active enamine starting material spot confirms the successful overcoming of the electronic deactivation.

  • Isolation: Cool the reaction to room temperature to precipitate the product. Filter and recrystallize from hot ethanol.

    • Causality: The highly crystalline nature of the resulting fluorinated hexahydroquinoline allows for purification without column chromatography, ensuring high synthetic efficiency.

Workflow Step1 1. Substrate Prep (Fluorinated Enamine) Step2 2. Lewis Acid Activation (Overcome reduced nucleophilicity) Step1->Step2 Step3 3. Multicomponent Reaction (Aldehyde + Dimedone) Step2->Step3 Step4 4. Thermal Cyclization (80°C, 4-6h) Step3->Step4 Step5 5. Isolation (Recrystallization) Step4->Step5

Diagram 2: Experimental workflow for synthesizing fluorinated heterocycles.

References

  • [2] New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications (RSC Publishing). 3

  • [4] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. 4

  • [5] The Chemistry of Propargylic and Allylic Fluorides. Chemical Reviews - ACS Publications. 5

  • [6] Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines. PMC. 6

  • [1] Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Condensation Protocols for Ethyl 3-amino-4-fluoro-2-butenoate in Heterocyclic Synthesis

Introduction & Mechanistic Rationale Fluorinated heterocycles are highly prized in pharmaceutical development due to fluorine's unique capacity to modulate pKa​ , improve metabolic stability, and enhance target-binding l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluorinated heterocycles are highly prized in pharmaceutical development due to fluorine's unique capacity to modulate pKa​ , improve metabolic stability, and enhance target-binding lipophilicity. Ethyl 3-amino-4-fluoro-2-butenoate (also known as ethyl 4-fluoro-3-aminocrotonate, or EATC-F) serves as a highly versatile monofluorinated β -enamino ester building block.

However, handling EATC-F requires specific mechanistic considerations. Unlike its non-fluorinated counterpart (ethyl 3-aminocrotonate), the strong inductive electron-withdrawing effect of the −CH2​F group significantly dampens the nucleophilicity of the enamine β -carbon. Consequently, standard condensation protocols often suffer from sluggish kinetics, stalled intermediates, and poor yields. To overcome this, synthetic workflows must employ robust electrophile activation (via Lewis or Brønsted acids) or elevated thermal conditions to drive the cyclocondensation pathways .

This application note details optimized, self-validating protocols for synthesizing monofluorinated 1,4-dihydropyridines (1,4-DHPs) and 6-(fluoromethyl)uracils.

Reaction Pathways & Mechanistic Workflows

CondensationPathways A Ethyl 3-amino-4-fluoro-2-butenoate (Fluorinated Enamino Ester) B Hantzsch Condensation (+ Aldehyde + 1,3-Dicarbonyl) A->B p-TsOH / EtOH Reflux C Pyrimidine Synthesis (+ Isocyanate / Amidine) A->C Base / Toluene Reflux D Fluorinated 1,4-Dihydropyridines (e.g., Calcium Channel Blockers) B->D E 6-(Fluoromethyl)uracils / Pyrimidines C->E

Figure 1: Divergent cyclocondensation pathways of Ethyl 3-amino-4-fluoro-2-butenoate.

HantzschMechanism N1 Aldehyde + 1,3-Dicarbonyl N2 Knoevenagel Adduct N1->N2 Acid Catalyst N4 Michael Addition Intermediate N2->N4 N3 Ethyl 3-amino-4-fluoro- 2-butenoate N3->N4 Nucleophilic Attack N5 Intramolecular Cyclization N4->N5 -H2O N6 Fluorinated 1,4-DHP N5->N6 Tautomerization

Figure 2: Mechanistic cascade of the Hantzsch condensation utilizing the fluorinated enamine.

Experimental Protocols

Protocol A: Hantzsch-Type Multicomponent Condensation (Synthesis of Monofluorinated 1,4-Dihydropyridines)

Causality & Design: The classical Hantzsch reaction combines an aldehyde, a 1,3-dicarbonyl, and an enamine. Because EATC-F is a deactivated nucleophile, a sequential pseudo-three-component approach is strictly required. First, the aldehyde and 1,3-dicarbonyl are condensed to form a highly electrophilic Knoevenagel adduct. The addition of p-Toluenesulfonic acid (p-TsOH) lowers the LUMO of this adduct, facilitating the subsequent Michael addition by the weakly nucleophilic EATC-F .

Materials:

  • Ethyl 3-amino-4-fluoro-2-butenoate (EATC-F): 1.0 mmol

  • Aromatic Aldehyde (e.g., 2,3-dichlorobenzaldehyde): 1.0 mmol

  • 1,3-Dicarbonyl (e.g., methyl acetoacetate): 1.0 mmol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 mmol (10 mol%)

  • Solvent: Anhydrous Ethanol (5 mL)

Step-by-Step Methodology:

  • Knoevenagel Adduct Formation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde and methyl acetoacetate in 5 mL of anhydrous ethanol. Add 10 mol% p-TsOH.

  • Pre-activation: Stir the mixture at room temperature for 45 minutes.

    • Self-Validation Check: TLC (7:3 Hexane:EtOAc) must indicate the consumption of the starting aldehyde and the formation of a new, highly UV-active spot (the Knoevenagel adduct). Do not proceed until this intermediate is confirmed.

  • Enamine Addition: Add EATC-F (1.0 mmol) to the reaction mixture in one portion.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours. The acid catalyst not only activates the electrophile but also facilitates the final dehydrative aromatization step.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The fluorinated 1,4-DHP product will typically precipitate out of the solution. Filter the solid under vacuum and wash with 2 mL of ice-cold ethanol.

  • Purification: Recrystallize from hot ethanol to achieve >98% purity.

Protocol B: Cyclocondensation to 6-(Fluoromethyl)uracils

Causality & Design: Uracil derivatives are synthesized by reacting the enamino ester with an isocyanate. The reaction proceeds via an initial nucleophilic attack of the enamine nitrogen onto the isocyanate carbon, forming an acyclic urea intermediate. Because the ester group of EATC-F is less reactive toward intramolecular cyclization, a strong base is required to deprotonate the urea nitrogen, forcing the cyclization and subsequent elimination of ethanol .

Materials:

  • Ethyl 3-amino-4-fluoro-2-butenoate (EATC-F): 1.0 mmol

  • Phenyl isocyanate: 1.1 mmol

  • Sodium ethoxide (NaOEt): 1.2 mmol (freshly prepared 1M solution in EtOH)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Urea Formation: Dissolve EATC-F in 5 mL of anhydrous toluene under an inert nitrogen atmosphere. Cool to 0 °C. Slowly add phenyl isocyanate dropwise over 10 minutes to manage the exothermic reaction.

  • Intermediate Maturation: Stir at room temperature for 2 hours.

    • Self-Validation Check: An aliquot analyzed by LC-MS should show the mass of the acyclic urea intermediate [M+H]⁺.

  • Base-Promoted Cyclization: Add the NaOEt solution. Heat the mixture to 110 °C (reflux) for 8 hours. The strong base actively drives the intramolecular amidation.

  • Workup: Cool to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Data Presentation & Optimization

The following table summarizes the expected outcomes, required catalysts, and optimization parameters for various condensations utilizing EATC-F.

Reaction TypeElectrophilic PartnerCatalyst / ReagentTemp / TimeTarget ScaffoldTypical Yield
Hantzsch Condensation Aldehyde + 1,3-Dicarbonylp-TsOH (10 mol%)80 °C, 12-16 hMonofluoro-1,4-Dihydropyridines65 – 82%
Uracil Synthesis Phenyl isocyanateNaOEt (1.2 eq)110 °C, 8 h6-(Fluoromethyl)uracils55 – 70%
Biginelli-Type Aldehyde + UreaYb(OTf)₃ (10 mol%)90 °C, 12 h3,4-Dihydropyrimidin-2-ones60 – 75%
Gould-Jacobs Type EthoxymethylenemalonateThermal (No catalyst)140 °C, 4 hFluorinated Quinolines45 – 60%

Troubleshooting & Field-Proven Insights

  • Stalled Hantzsch Reactions: If the Michael addition stalls (indicated by the persistence of the Knoevenagel adduct on TLC), the nucleophilicity of EATC-F is insufficient for the specific aldehyde used.

    • Insight: Switch the solvent from ethanol to glacial acetic acid. Acetic acid acts as both a proton source for electrophile activation and a highly polar medium that stabilizes the transition state of the deactivated enamine.

  • Hydrolysis of the Enamine: EATC-F can prematurely hydrolyze back to ethyl 4-fluoroacetoacetate in the presence of adventitious water and strong acids.

    • Insight: Always use strictly anhydrous solvents. When performing Lewis acid-catalyzed Biginelli reactions (e.g., using Yb(OTf)₃), the addition of activated 4 Å molecular sieves is critical to scavenge water generated during the cyclodehydration step.

References

  • Condensation of 4-chloro-2H-chromene-3-carbaldehydes and ethyl-3-aminocrotonates with p-TsOH: a facile approach for the synthesis of chromenyldihydropyridines Source: ResearchGate URL:[Link]

  • Synthesis of 4-Amido-1,4-Dihydropyridines Source: Chemistry—A European Journal (via Semantic Scholar) URL:[Link]

  • Multicomponent reactions in nucleoside chemistry Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Application

Step-by-step synthesis guide for Ethyl 3-amino-4-fluoro-2-butenoate

Application Note: Synthesis, Optimization, and Validation of Ethyl 3-amino-4-fluoro-2-butenoate Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process Focus: Enamine Formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Optimization, and Validation of Ethyl 3-amino-4-fluoro-2-butenoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process Focus: Enamine Formation via β -Keto Ester Condensation

Executive Summary & Mechanistic Rationale

Fluorinated aliphatic building blocks are critical in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 3-amino-4-fluoro-2-butenoate (also referred to as ethyl 4-fluoro-3-aminocrotonate) serves as a highly versatile bis-electrophilic/nucleophilic intermediate for the synthesis of fluorinated pyrimidines, quinolones, and other heterocyclic scaffolds.

The synthesis relies on the condensation of ethyl 4-fluoroacetoacetate with an ammonia equivalent. While gaseous ammonia can be utilized, ammonium acetate ( NH4​OAc ) is preferred at the bench scale. Ammonium acetate acts as a bifunctional reagent: it serves as a safe, easily handled ammonia source, while the liberated acetic acid acts as a mild Brønsted acid catalyst to facilitate the initial nucleophilic attack and the subsequent dehydration of the hemiaminal intermediate [1].

Mechanism A Ethyl 4-fluoroacetoacetate (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack (Acid Catalyzed) B Ammonium Acetate (NH3 Source) B->C NH3 Release D Ethyl 3-amino-4-fluoro-2-butenoate (Stable Enamine) C->D Dehydration (-H2O)

Reaction workflow and mechanism for the synthesis of the fluorinated crotonate.

Experimental Protocol: Batch Synthesis

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high conversion and purity.

Materials Required:

  • Ethyl 4-fluoroacetoacetate (1.0 equivalent)

  • Ammonium acetate (5.0 equivalents)

  • Absolute Ethanol (Reaction Solvent)

  • Ethyl Acetate / Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-fluoroacetoacetate (10.0 g, 67.5 mmol).

    • Causality: Using a flame-dried flask minimizes ambient moisture. Although water is a byproduct of the reaction, excess initial water can shift the equilibrium backward, reducing the initial reaction rate.

  • Amine Addition: Add ammonium acetate (26.0 g, 337.5 mmol, 5.0 eq) in a single portion, followed by absolute ethanol (100 mL).

    • Causality: A large excess of ammonium acetate is required to drive the equilibrium toward the enamine product. The solubility of ammonium acetate in ethanol increases with temperature, allowing for a controlled release of ammonia as the reaction heats up.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 10-12 hours.

    • Causality: The formation of the hemiaminal is rapid, but the subsequent elimination of water to form the conjugated β -amino acrylate is endothermic. Sustained thermal energy is required to overcome the activation barrier of dehydration [1].

  • In-Process Monitoring (Self-Validation): At the 8-hour mark, analyze an aliquot via TLC (Thin Layer Chromatography) using a 70:30 Hexane:Ethyl Acetate solvent system.

    • Validation: The starting β -keto ester will stain actively with KMnO4​ , while the product enamine will appear as a distinct, lower-Rf UV-active spot (due to the extended conjugation of the N−C=C−C=O system). Continue refluxing until the starting material is consumed.

  • Workup and Extraction: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (150 mL) and Distilled Water (100 mL). Extract the aqueous layer twice more with Ethyl Acetate (50 mL each).

    • Causality: The water wash efficiently removes the large excess of unreacted ammonium acetate and the acetic acid byproduct, preventing them from co-eluting or degrading the product during isolation.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure product as a pale yellow oil or low-melting solid.

Process Optimization & Scale-Up Considerations

For researchers looking to scale this process, batch refluxing becomes inefficient due to the long residence time and the generation of large effluent volumes. Recent advancements in process chemistry highlight the utility of Continuous Stirred Tank Reactors (CSTR) for this class of reactions [1].

The table below summarizes the optimization parameters comparing standard batch conditions against continuous flow methodologies adapted for halogenated acetoacetates.

Reaction ParameterStandard Batch MethodOptimized Continuous Process (CSTR)Mechanistic Impact
Amine Source Ammonium Acetate (Solid)Gaseous Ammonia + Acetic AcidContinuous purging shifts equilibrium by removing water; reduces solid waste.
Solvent Absolute EthanolSolvent-Free / Acetic AcidEliminates solvent recovery costs; acetic acid acts as both catalyst and fluid medium.
Temperature 78°C (Reflux)80°C - 85°CHigher localized heating in flow reactors accelerates the dehydration step.
Residence Time 10 - 12 Hours< 2 HoursContinuous removal of product/water prevents product degradation.
Expected Yield 75% - 82%> 95%Flow systems prevent the formation of thermodynamic side-products.

Analytical Characterization

To confirm the trustworthiness of the synthesized material, the following analytical signatures should be verified:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic broad singlet of the NH2​ protons (often exchanging and appearing around 4.0 - 6.0 ppm depending on concentration), the vinylic proton ( C=CH ) around 4.6 ppm, and the distinct doublet of the fluoromethyl group ( CH2​F ) split by the adjacent fluorine atom ( 2JH−F​≈47Hz ).

  • 19F NMR (376 MHz, CDCl3): A single peak (triplet due to splitting by the CH2​ protons) should be observed, confirming the integrity of the carbon-fluorine bond which can sometimes be susceptible to nucleophilic displacement under harsh basic conditions.

References

  • QuickCompany. "A Process For Preparation Of Amino Crotonates" (Patent Summary detailing the continuous and batch processing of halogenated acetoacetates, including ethyl 4-fluoroacetoacetate, with ammonium equivalents). Available at:[Link]

Method

Application Note: Regioselective Alkylation of Ethyl 3-Amino-4-fluoro-2-butenoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regiodivergent Functionalization, Ambident Nucleophile Control, and Reaction Causality Mechanistic Rationale: The Ambide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regiodivergent Functionalization, Ambident Nucleophile Control, and Reaction Causality

Mechanistic Rationale: The Ambident Challenge

Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile, yet challenging, fluorinated building block. Like all enamines, it acts as an ambident nucleophile upon deprotonation, capable of reacting at either the nitrogen atom (N-alkylation) or the α -carbon atom (C-alkylation).

The direct functionalization of fluorinated enamine derivatives presents a formidable synthetic challenge. The strong electron-withdrawing nature ( −I effect) of the 4-fluoro substituent fundamentally alters the HOMO/LUMO coefficients of the system, pulling electron density away from the α -carbon (1 [1]). Consequently, the nitrogen atom becomes the dominant nucleophilic center.

Despite this inherent bias, primary fluorinated enamine esters serve as highly valuable synthetic intermediates for downstream pharmaceutical development, particularly in the synthesis of fluorinated heterocycles and unnatural amino acids (2 [2]). While standard non-fluorinated analogs (e.g., ethyl 3-aminocrotonate) are routinely utilized in straightforward alkylations (3 [3]), forcing C-alkylation on the 4-fluoro derivative requires strict adherence to Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Causality of Regiocontrol
  • N-Alkylation (Hard Conditions): The use of a hard base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) creates a "naked" aza-enolate. The highly localized negative charge on the hard nitrogen atom readily attacks hard electrophiles (e.g., Methyl Iodide).

  • C-Alkylation (Soft/Chelating Conditions): To force C-alkylation, the nitrogen must be masked. Utilizing a coordinating counterion ( Li+ from LiHMDS) in a non-polar or moderately polar solvent (THF, Toluene) at cryogenic temperatures ( −78∘C ) forms a rigid, chelated enolate. This blocks the nitrogen and oxygen centers, directing soft electrophiles (e.g., Benzyl Bromide) exclusively to the softer α -carbon.

Mechanistic Pathway Visualization

G SM Ethyl 3-amino-4-fluoro-2-butenoate (Ambident Nucleophile) Base Base Deprotonation SM->Base HardCond Hard Conditions NaH / DMF / 25°C Base->HardCond Polar Aprotic SoftCond Soft Conditions LiHMDS / THF / -78°C Base->SoftCond Non-Polar/Chelating AzaEnolate Free Aza-Enolate Hard N-Center Active HardCond->AzaEnolate ChelatedEnolate Li-Chelated Enolate C-Center Active SoftCond->ChelatedEnolate N_Alk N-Alkylated Product (Kinetic/Thermodynamic) AzaEnolate->N_Alk Hard Electrophile (MeI) C_Alk C-Alkylated Product (Chelation-Controlled) ChelatedEnolate->C_Alk Soft Electrophile (BnBr)

Mechanistic divergence of ethyl 3-amino-4-fluoro-2-butenoate alkylation based on HSAB principles.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity. Note how the transition from a dissociative sodium counterion to a chelating lithium counterion completely inverts the product ratio.

EntryBase (Equiv)SolventTemp (°C)ElectrophileYield (%)C : N Ratio
1NaH (1.1)DMF25MeI85<1 : 99
2K₂CO₃ (2.0)MeCN60MeI7215 : 85
3LiHMDS (1.1)THF-78BnBr8895 : 5
4LDA (1.1)THF-78BnBr8185 : 15
5LiHMDS (1.1)Toluene-78BnBr7698 : 2

Data Interpretation: Entry 1 represents the thermodynamic sink (N-alkylation). Entry 5 provides the highest regiocontrol for C-alkylation due to the low dielectric constant of toluene, which maximizes Li+ chelation strength. Entry 3 is the recommended balanced protocol for C-alkylation due to better solubility and operational ease.

Experimental Methodologies

Protocol A: Regioselective N-Alkylation (Hard Conditions)

Objective: Synthesize the N-methylated derivative via a dissociative aza-enolate.

Self-Validating System: The reaction relies on the visual confirmation of hydrogen gas evolution to ensure complete deprotonation before the electrophile is introduced. Incomplete gas evolution indicates wet solvent or degraded NaH, which will result in starting material recovery.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add Ethyl 3-amino-4-fluoro-2-butenoate (1.47 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0∘C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol) in three distinct portions over 10 minutes.

  • Validation Check: Observe continuous H2​ bubbling. Stir at 0∘C for 30 minutes until gas evolution completely ceases, yielding a clear, pale-yellow solution (the free aza-enolate).

  • Alkylation: Add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25∘C . Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the N-alkylated product will elute faster than the starting material.

  • Workup: Quench the reaction strictly at 0∘C with saturated aqueous NH4​Cl (10 mL) to prevent base-catalyzed ester hydrolysis. Extract with EtOAc ( 3×20 mL), wash the combined organics with brine ( 5×20 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective C-Alkylation (Soft/Chelating Conditions)

Objective: Synthesize the α -benzylated derivative by masking the nitrogen via lithium chelation.

Self-Validating System: Temperature control is the critical failure point. If the internal temperature rises above −40∘C before the electrophile is fully consumed, the lithium chelate will break down, leading to rapid equilibration to the N-alkylated thermodynamic sink. The protocol mandates quenching at −20∘C to lock in the kinetic C-alkylated product.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add Ethyl 3-amino-4-fluoro-2-butenoate (1.47 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78∘C for 15 minutes.

  • Chelate Formation: Add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise down the side of the flask over 15 minutes to prevent localized heating.

  • Maturation: Stir at −78∘C for exactly 1 hour. Causality Note: This extended maturation time is required to ensure the formation of the rigid six-membered Li-chelated intermediate.

  • Alkylation: Add Benzyl Bromide (1.31 mL, 11.0 mmol) neat, dropwise over 5 minutes.

  • Controlled Warming: Replace the dry ice/acetone bath with a dry ice/acetonitrile bath ( −40∘C ) and stir for 3 hours. Slowly allow the bath to warm to −20∘C over an additional 1 hour.

  • Kinetic Quench: While the reaction is still at −20∘C , rapidly inject saturated aqueous NH4​Cl (15 mL). Do not allow the reaction to reach room temperature prior to quenching.

  • Workup: Warm the biphasic mixture to room temperature. Extract with EtOAc ( 3×30 mL), wash with brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes:EtOAc 10:1 to 5:1).

References

  • Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview)
  • Simple Asymmetric Synthesis of 2H-Azirines Derived from Phosphine Oxides ACS Publications (The Journal of Organic Chemistry)
  • Photocatalytic Redox-Neutral and Reductive Deoxygenative Alkylation of Benzyl Alcohols Using N-Acyl Carbamothioates as Radical Precursors ACS Publications (The Journal of Organic Chemistry)

Sources

Application

The Versatile Synthon: Harnessing Ethyl 3-amino-4-fluoro-2-butenoate for Next-Generation Agrochemicals

Introduction: The Strategic Role of Fluorine in Agrochemical Design The introduction of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Agrochemical Design

The introduction of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins, have led to the development of highly effective and selective crop protection agents.[1][2] Ethyl 3-amino-4-fluoro-2-butenoate, a fluorinated enamine ester, has emerged as a critical and versatile building block in the synthesis of a new generation of agrochemicals. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic center, allows for its facile conversion into a variety of trifluoromethyl-substituted heterocyclic scaffolds, which are the backbones of many modern herbicides and fungicides.[2] This guide provides an in-depth exploration of the applications of Ethyl 3-amino-4-fluoro-2-butenoate in agrochemical development, complete with detailed synthetic protocols and an examination of the mechanisms of action of the resulting products.

Core Applications: A Gateway to Potent Heterocyclic Agrochemicals

Ethyl 3-amino-4-fluoro-2-butenoate is a key precursor for the synthesis of several classes of agrochemically important heterocyclic compounds. The presence of the trifluoromethyl group is particularly advantageous, as it can significantly enhance the biological activity of the final molecule.[2]

Key Heterocyclic Scaffolds Derived from Ethyl 3-amino-4-fluoro-2-butenoate:
  • Pyridines and Pyrimidines: These nitrogen-containing heterocycles are central to a wide range of herbicides and fungicides. The trifluoromethyl group, readily introduced via Ethyl 3-amino-4-fluoro-2-butenoate, often plays a crucial role in the molecule's mode of action and its ability to overcome resistance.[3]

  • Pyrazoles: Trifluoromethyl-substituted pyrazoles are a well-established class of potent insecticides and herbicides. The synthesis of these compounds often involves the cyclization of a diketone intermediate, which can be readily prepared from Ethyl 3-amino-4-fluoro-2-butenoate.

  • Uracils: Uracil derivatives containing a trifluoromethyl group have demonstrated significant herbicidal and insecticidal properties. Ethyl 3-amino-4-fluoro-2-butenoate provides a direct route to these valuable compounds through cyclization reactions.[1]

Synthetic Protocols: From Building Block to Active Ingredient

The following protocols provide detailed, step-by-step methodologies for the synthesis of key agrochemical intermediates from Ethyl 3-amino-4-fluoro-2-butenoate. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole Intermediate

This protocol outlines the synthesis of a 3-(trifluoromethyl)-1H-pyrazol-5-ol, a key intermediate for various herbicides and insecticides. The reaction proceeds via a cyclization reaction between Ethyl 3-amino-4-fluoro-2-butenoate and hydrazine.

Materials:

  • Ethyl 3-amino-4-fluoro-2-butenoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-amino-4-fluoro-2-butenoate (10.0 g, 54.6 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 g, 60.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the residue in water (50 mL) and acidify to pH 2 with concentrated hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude 3-(trifluoromethyl)-1H-pyrazol-5-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Expected Yield: 75-85%

Characterization Data:

CompoundMolecular FormulaMolecular Weight1H NMR (DMSO-d6, 400 MHz) δ (ppm)19F NMR (DMSO-d6, 376 MHz) δ (ppm)
3-(trifluoromethyl)-1H-pyrazol-5-olC4H3F3N2O152.0812.5 (br s, 1H, OH), 11.8 (br s, 1H, NH), 6.1 (s, 1H, CH)-61.5 (s, 3F, CF3)
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyridine Intermediate

This protocol describes a general approach for the synthesis of a 2-hydroxy-4-(trifluoromethyl)pyridine, a precursor for various herbicides. This synthesis involves a cyclocondensation reaction.

Materials:

  • Ethyl 3-amino-4-fluoro-2-butenoate

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.5 g, 109 mmol) to absolute ethanol (150 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add a solution of Ethyl 3-amino-4-fluoro-2-butenoate (18.3 g, 100 mmol) and malononitrile (6.6 g, 100 mmol) in absolute ethanol (50 mL) dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water (300 mL). Acidify the mixture to pH 4 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-hydroxy-4-(trifluoromethyl)pyridine.

  • Purification: The product can be further purified by recrystallization from ethanol.

Expected Yield: 65-75%

Mechanism of Action: How Trifluoromethyl-Containing Agrochemicals Work

The agrochemicals derived from Ethyl 3-amino-4-fluoro-2-butenoate often exhibit their biological activity by interfering with essential biochemical pathways in the target organisms.

Herbicides:

Many herbicides synthesized from this building block act as inhibitors of key enzymes in amino acid biosynthesis or photosynthesis. For example, certain trifluoromethyl-substituted pyridine herbicides are known to inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids.[4] This inhibition leads to a deficiency in essential amino acids, ultimately causing plant death.

Herbicide_Mode_of_Action Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Branched_Chain_Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Branched_Chain_Amino_Acids Catalyzes Protein_Synthesis Protein_Synthesis Branched_Chain_Amino_Acids->Protein_Synthesis Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth Herbicide Trifluoromethyl-Pyridine Herbicide Herbicide->ALS_Enzyme Inhibits

Caption: Inhibition of Acetolactate Synthase (ALS) by a trifluoromethyl-pyridine herbicide.

Fungicides:

Fungicides derived from Ethyl 3-amino-4-fluoro-2-butenoate often target the fungal respiratory chain. For instance, some pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDHI), a key enzyme complex in the mitochondrial electron transport chain. This disruption of cellular respiration deprives the fungus of the energy required for growth and proliferation.

Fungicide_Mode_of_Action cluster_mitochondrion Mitochondrion Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces Fungal_Growth Fungal_Growth ATP->Fungal_Growth Powers Fungicide Pyrazole Fungicide (SDHI) Fungicide->Complex_II Inhibits

Caption: Inhibition of Complex II (SDHI) in the fungal mitochondrial respiratory chain.

Conclusion and Future Outlook

Ethyl 3-amino-4-fluoro-2-butenoate has proven to be an invaluable building block for the development of modern agrochemicals. Its ability to efficiently introduce the trifluoromethyl group into a variety of heterocyclic systems has enabled the synthesis of highly potent and selective herbicides and fungicides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this versatile synthon. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of fluorinated building blocks like Ethyl 3-amino-4-fluoro-2-butenoate will undoubtedly play a pivotal role in the future of agrochemical innovation.

References

  • What is the background and overview of Ethyl 3-amino-4,4,4-trifluorocrotonate? - FAQ. (2020, February 26).
  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. (2017, May 3). Frontiers in Plant Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude Ethyl 3-amino-4-fluoro-2-butenoate

Welcome to the Technical Support Center for the purification of crude Ethyl 3-amino-4-fluoro-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of crude Ethyl 3-amino-4-fluoro-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. The advice herein is based on established chromatographic principles and extensive field experience with similar molecules.

Introduction: Understanding the Molecule and its Challenges

Ethyl 3-amino-4-fluoro-2-butenoate is a functionalized enamino ester. Its purification via column chromatography presents a unique set of challenges stemming from its structural features:

  • Polarity: The presence of an amino group and an ester group imparts significant polarity to the molecule.

  • Fluorine Substitution: The fluorine atom can alter the molecule's electronic properties and its interaction with the stationary phase.[1]

  • Potential for Instability: Enamines can be sensitive to acidic conditions, such as the surface of standard silica gel, potentially leading to degradation.[2][3]

This guide will provide a systematic approach to developing a robust purification method and troubleshooting common issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific problems you may encounter during the column chromatography of Ethyl 3-amino-4-fluoro-2-butenoate.

Issue 1: Poor Separation of the Desired Product from Impurities

Probable Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to achieve differential migration of your compound and impurities.[4][5]

  • Incorrect Stationary Phase: Standard silica gel may not be the ideal choice for this polar and potentially acid-sensitive compound.[6]

  • Column Overloading: Exceeding the capacity of the column will lead to broad peaks and poor resolution.[7]

Solutions:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.[8]

    • Solvent Gradients: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of complex mixtures.[5][9] Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

    • Solvent System Suggestions:

      • Hexane/Ethyl Acetate

      • Dichloromethane/Methanol

      • Toluene/Acetone

  • Select an Appropriate Stationary Phase:

    • Deactivated Silica Gel: To mitigate potential degradation on acidic silica, consider deactivating the silica gel by preparing a slurry with a small percentage (0.5-1%) of triethylamine in the mobile phase.[3]

    • Alternative Stationary Phases:

      • Neutral Alumina: Can be a good alternative for basic compounds.[3]

      • Florisil® (Magnesium Silicate): A milder stationary phase suitable for sensitive compounds.[3]

      • Reverse-Phase Silica (C18): Given the polar nature of the compound, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be a viable option.[4][10]

  • Optimize Column Loading:

    • As a general rule, use a 20:1 to 50:1 ratio of stationary phase to crude sample by weight. For difficult separations, a higher ratio may be necessary.[8]

Issue 2: The Compound is Decomposing on the Column

Probable Cause:

  • Acidic Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of acid-sensitive compounds like enamines.[2][3] This can be observed as streaking on TLC or the appearance of new, unexpected spots in the collected fractions.[2]

Solutions:

  • Neutralize the Stationary Phase:

    • Add a small amount of a volatile base, such as triethylamine or pyridine (typically 0.1-1%), to the eluent.[3][11] This will neutralize the acidic sites on the silica gel.

  • Use a Less Acidic Stationary Phase:

    • Switch to neutral alumina or Florisil®.[3]

  • Minimize Contact Time:

    • Use flash chromatography, which employs pressure to increase the flow rate and reduce the time the compound spends on the column.[12][13]

Issue 3: The Compound is not Eluting from the Column

Probable Causes:

  • Mobile Phase is Too Non-Polar: The solvent system may not be strong enough to displace the polar compound from the stationary phase.[8]

  • Irreversible Adsorption: The amino group may be strongly interacting with the acidic silanol groups on the silica gel.[2]

Solutions:

  • Increase Mobile Phase Polarity:

    • Gradually increase the percentage of the polar solvent in your mobile phase. If using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol.[9]

  • Use a Modified Mobile Phase:

    • The addition of a small amount of a competitive polar solvent like methanol or a base like triethylamine can help to displace the compound from the stationary phase.[11]

Issue 4: Broad or Tailing Peaks

Probable Causes:

  • Poorly Packed Column: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase.[8]

  • Strong Interaction with the Stationary Phase: The basic amino group can interact strongly with acidic silanol groups, causing tailing.[3]

  • Column Overloading: Too much sample will lead to peak broadening.[7]

Solutions:

  • Proper Column Packing:

    • Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[8]

  • Modify the Mobile Phase:

    • Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce the interaction between the basic amine and the acidic silica.[3]

  • Reduce Sample Load:

    • Decrease the amount of crude material loaded onto the column.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Ethyl 3-amino-4-fluoro-2-butenoate on silica gel?

A good starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate.[9] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. A dichloromethane/methanol system can be used for more polar impurities.[9]

Q2: How can I tell if my compound is degrading on the column?

You may observe streaking on your TLC plates when analyzing the fractions.[2] Additionally, if you see new spots appearing in your fractions that were not present in the crude material, this is a strong indication of decomposition.[2] A lower than expected yield of the purified product is also a sign of degradation.[2]

Q3: Is it better to use gravity chromatography or flash chromatography?

For compounds that may be sensitive to prolonged exposure to the stationary phase, flash chromatography is generally preferred.[12] The increased flow rate reduces the purification time and can minimize degradation.[12]

Q4: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is a viable alternative, especially if you are having issues with degradation on silica gel.[10] You would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as water/acetonitrile or water/methanol).[4]

Q5: What is the role of the fluorine atom in the chromatography?

The fluorine atom increases the polarity of the molecule and can influence its interaction with the stationary phase.[1] While the C-F bond is generally stable, the overall electronic nature of the molecule is altered, which can affect its adsorption characteristics.[14]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of the crude Ethyl 3-amino-4-fluoro-2-butenoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures from 9:1 to 1:1).

    • Visualize the spots under UV light and/or with a staining agent.

    • Select a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[8]

  • Column Packing:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[8]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry-pack.[13]

    • Carefully add the sample to the top of the column.[12]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or vials.[13]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (consider deactivating with TEA) or Neutral AluminaSilica is standard but can be acidic; deactivation or a neutral phase prevents degradation of the enamine.[3]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolThese systems offer a good range of polarity for eluting the target compound.[9]
Elution Mode GradientA gradient elution often provides better separation for complex mixtures.[5]
Loading Capacity 20:1 to 50:1 (Stationary Phase:Crude)Prevents column overloading and ensures good separation.[8]

Visualizations

Troubleshooting Logic Flow

troubleshooting_flow start Problem Encountered During Purification poor_separation Poor Separation start->poor_separation decomposition Product Decomposition start->decomposition no_elution No Elution start->no_elution broad_peaks Broad/Tailing Peaks start->broad_peaks optimize_solvent Optimize Mobile Phase (TLC) poor_separation->optimize_solvent Cause: Solvent change_stationary_phase Change/Deactivate Stationary Phase poor_separation->change_stationary_phase Cause: Stationary Phase check_loading Reduce Sample Load poor_separation->check_loading Cause: Overloading decomposition->change_stationary_phase Cause: Acidic Silica use_flash Use Flash Chromatography decomposition->use_flash Cause: Time on Column no_elution->change_stationary_phase Cause: Strong Adsorption increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Cause: Low Polarity broad_peaks->change_stationary_phase Cause: Adsorption broad_peaks->check_loading Cause: Overloading repack_column Repack Column broad_peaks->repack_column Cause: Packing

Caption: Troubleshooting workflow for column chromatography.

References

Sources

Optimization

Handling moisture sensitivity of Ethyl 3-amino-4-fluoro-2-butenoate

Welcome to the technical support center for Ethyl 3-amino-4-fluoro-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 3-amino-4-fluoro-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive compound. The following sections offer practical, experience-based advice to ensure the integrity of your experiments and the quality of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage, handling, and use of Ethyl 3-amino-4-fluoro-2-butenoate.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significantly lower than expected yields in reactions where Ethyl 3-amino-4-fluoro-2-butenoate is a starting material.

  • Complete failure of the reaction to proceed, with starting material recovered.

  • Formation of unexpected side products.

Probable Cause: The most likely culprit is the degradation of the Ethyl 3-amino-4-fluoro-2-butenoate due to exposure to moisture. As a β-enamino ester, this compound is susceptible to hydrolysis. The enamine moiety can hydrolyze back to the corresponding β-keto ester, and the ester functionality itself can undergo hydrolysis, especially under basic or acidic conditions.

Causality Explained: The lone pair of electrons on the nitrogen atom in the enamine is in conjugation with the ester carbonyl group. This electronic arrangement makes the carbon-carbon double bond susceptible to protonation by water, initiating a cascade that leads to the cleavage of the C-N bond and formation of a β-keto ester. This degradation pathway is often accelerated by trace amounts of acid or base.

Troubleshooting Workflow:

G A Inconsistent Yields / Reaction Failure B Verify Reagent Purity A->B C Implement Strict Anhydrous Techniques A->C D Optimize Reaction Conditions A->D E Analyze by ¹H NMR or LC-MS B->E Check for hydrolysis peaks H Dry Glassware (Oven/Flame) C->H I Use Anhydrous Solvents C->I J Perform Reactions Under Inert Atmosphere (N₂ or Ar) C->J K Re-evaluate Stoichiometry D->K L Adjust Temperature / Reaction Time D->L F Purify Reagent if Necessary E->F G Use Freshly Opened or Properly Stored Reagent E->G F->C N Consult Literature for Alternative Synthesis F->N G->C G->N M Problem Solved J->M L->M

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Solutions:

  • Verify Reagent Integrity:

    • Action: Before use, analyze a small sample of your Ethyl 3-amino-4-fluoro-2-butenoate stock by ¹H NMR or LC-MS.

    • Rationale: This will confirm the purity and structure of the starting material. Look for the appearance of signals corresponding to the hydrolyzed β-keto ester.

    • Reference: Spectroscopic techniques like NMR, IR, and mass spectrometry are standard for structural elucidation and purity assessment of organic compounds.[1][2]

  • Implement Rigorous Anhydrous Techniques:

    • Action: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[3] Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Rationale: Even trace amounts of moisture on glassware or in solvents can lead to significant degradation of the reagent.

    • Reference: Standard laboratory practice for handling moisture-sensitive reagents involves the use of dried glassware and anhydrous solvents.[3][4]

  • Use an Inert Atmosphere:

    • Action: Conduct all manipulations of the reagent, including weighing and transferring, under an inert atmosphere of nitrogen or argon.[4] A glove box is ideal, but Schlenk line techniques are also effective.

    • Rationale: This prevents atmospheric moisture from coming into contact with the compound.

    • Reference: Glove boxes and Schlenk lines are standard equipment for handling air- and moisture-sensitive compounds.[3][4]

  • Storage is Key:

    • Action: Store Ethyl 3-amino-4-fluoro-2-butenoate in a tightly sealed container, preferably under an inert atmosphere, in a desiccator, or in a controlled low-humidity environment. Some suppliers recommend refrigeration (2-8°C).[5]

    • Rationale: Proper storage is the first line of defense against moisture-induced degradation.

Issue 2: Color Change of the Reagent

Symptom:

  • The typically clear to pale yellow liquid or white crystalline solid develops a darker yellow or brown color over time.[6]

Probable Cause:

  • Decomposition due to prolonged exposure to air, light, or impurities. While moisture is a primary concern, oxidation and other degradation pathways can also occur.

Causality Explained: Enamines can be susceptible to oxidation. The color change is often indicative of the formation of polymeric or other chromophoric byproducts resulting from slow decomposition.

Troubleshooting and Prevention:

  • Storage: Store the reagent in an amber vial to protect it from light.[5][7]

  • Inert Atmosphere: As with moisture sensitivity, storing and handling under an inert atmosphere will minimize oxidative degradation.

  • Purity Check: A color change warrants a purity check via NMR or LC-MS before use.

  • Purification: If impurities are detected, purification by column chromatography or distillation may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 3-amino-4-fluoro-2-butenoate?

A1: To ensure the long-term stability of Ethyl 3-amino-4-fluoro-2-butenoate, it should be stored in a tightly sealed container, protected from light and moisture.[5][8] Many suppliers recommend storing it in a cool, dry, and well-ventilated area, with some suggesting refrigeration at 2-8°C.[5] For maximum protection, storing under an inert atmosphere (nitrogen or argon) is highly recommended.[5]

Q2: How should I handle the transfer of this reagent from its storage container to my reaction vessel?

A2: All transfers should be conducted using techniques designed for air- and moisture-sensitive compounds.[3]

  • In a Glove Box: This is the preferred method. Weigh the required amount directly into your reaction vessel inside the glove box.

  • Using a Syringe: If a glove box is unavailable, use a syringe to transfer the liquid reagent. First, ensure your reaction vessel is under a positive pressure of an inert gas. Pierce the septum of the reagent bottle with the syringe needle and draw the desired volume. Quickly transfer it to your reaction vessel by piercing its septum.

  • Cannula Transfer: For larger quantities, a cannula transfer under positive inert gas pressure is a safer and more efficient method.[3]

Q3: Can I use this reagent directly from a newly opened bottle without any special precautions?

A3: While a new bottle should be of high purity, it is still crucial to handle it with care. The moment the bottle is opened, it is exposed to the atmosphere. It is best practice to immediately flush the headspace of the bottle with an inert gas before resealing. For critical reactions, it is always a good idea to confirm the purity of a new batch via a quick analytical check like ¹H NMR.

Q4: What are the common decomposition products I should look for?

A4: The primary decomposition product from hydrolysis is the corresponding β-keto ester, Ethyl 3-oxo-4-fluoro-2-butenoate. Depending on the reaction conditions, further degradation or side reactions can occur.

Q5: Are there any incompatible materials I should avoid?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[7][8] Also, as the name of the guide suggests, avoid all sources of moisture.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of Ethyl 3-amino-4-fluoro-2-butenoate.

Materials:

  • Ethyl 3-amino-4-fluoro-2-butenoate sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Ethyl 3-amino-4-fluoro-2-butenoate sample in 0.5-0.7 mL of deuterated solvent in a clean, dry vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: Analyze the spectrum for the characteristic peaks of the compound and the absence of significant impurity peaks, particularly those that would indicate hydrolysis.

Expected ¹H NMR Data (in CDCl₃, chemical shifts (δ) in ppm): (Note: Exact peak positions can vary slightly depending on the solvent and instrument.)

ProtonsChemical Shift (ppm)Multiplicity
-CH₃ (ester)~1.3Triplet
-CH₂- (ester)~4.2Quartet
=CH-~4.8Singlet
-NH₂~5.0-7.0Broad Singlet
Protocol 2: General Procedure for a Reaction Using Ethyl 3-amino-4-fluoro-2-butenoate

This protocol outlines a general workflow for a reaction involving this moisture-sensitive reagent, emphasizing the necessary precautions.

Workflow Diagram:

G A 1. Glassware Preparation (Oven/Flame Dry) B 2. Assemble Reaction Apparatus (under inert gas flow) A->B C 3. Add Anhydrous Solvent (via syringe/cannula) B->C D 4. Add Other Reagents (if stable in air) C->D E 5. Add Ethyl 3-amino-4-fluoro-2-butenoate (via syringe/in glovebox) D->E F 6. Run Reaction (monitor by TLC/LC-MS) E->F G 7. Work-up and Purification F->G H 8. Characterization G->H

Caption: General reaction workflow.

Procedure:

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for at least 4 hours or flame-dry under vacuum.[3] Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Apparatus Assembly: Assemble the reaction apparatus while flushing with nitrogen or argon. Use septa on all openings.

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a syringe or cannula.

  • Reagent Addition: Add any other non-moisture-sensitive reagents to the flask.

  • Addition of Ethyl 3-amino-4-fluoro-2-butenoate: Carefully add the Ethyl 3-amino-4-fluoro-2-butenoate to the reaction mixture using an appropriate air-free technique (syringe or cannula transfer).

  • Reaction: Proceed with the reaction as per your specific protocol (e.g., heating, cooling, stirring for a set time). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous or non-aqueous work-up. Be mindful that quenching the reaction with water will hydrolyze any unreacted starting material.

  • Purification and Characterization: Purify the product using standard techniques (e.g., column chromatography, crystallization, distillation) and characterize it using spectroscopic methods.

By adhering to these guidelines, you can significantly mitigate the risks associated with the moisture sensitivity of Ethyl 3-amino-4-fluoro-2-butenoate and ensure the success and reproducibility of your experiments.

References
  • Benzoic Acid. (n.d.). Ethyl 3-Amino-4,4,4-Trifluorocrotonate. Retrieved from [Link]

  • Crucianu, M., et al. (2003). New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones. The Journal of Organic Chemistry, 68(20), 7873–7877. [Link]

  • Andrews, P. C., et al. (2004). Stereoselective synthesis of β-amino-α-fluoro esters via diastereoselective fluorination of enantiopure β-amino enolates. Tetrahedron: Asymmetry, 15(7), 1147-1154. [Link]

  • Poór, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • Fülöp, F., et al. (n.d.). Stereocontrolled synthesis of N-heterocyclic fluorine-containing β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Alcaide, B., et al. (2002). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 67(22), 7776–7782. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Sharma, A., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 209-226. [Link]

  • Katritzky, A. R., et al. (2014). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters, 16(8), 2188–2191. [Link]

  • University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 3-amino-4-fluoro-2-butenoate Purity: A Comparative Guide

Introduction Ethyl 3-amino-4-fluoro-2-butenoate is a critical fluorinated building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and novel anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-amino-4-fluoro-2-butenoate is a critical fluorinated building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and novel antiviral agents. The presence of the highly electronegative fluorine atom, combined with an enamine-like structure (an amino group conjugated with a double bond and an ester moiety), presents unique analytical challenges. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often struggles to resolve this compound from its structurally similar des-fluoro or positional isomer impurities.

This guide provides an objective comparison between a traditional C18 HPLC method and an optimized Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing a Pentafluorophenyl (PFP) core-shell column. The validation framework strictly adheres to the latest ICH Q2(R2) guidelines for analytical procedure validation ()[1].

Methodological Rationale: The Limits of C18 vs. The Power of PFP

In traditional RP-HPLC, C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. However, fluorinated compounds exhibit "fluorophilicity" and altered dipole moments that do not consistently correlate with standard hydrophobicity. Consequently, traditional C18 phases often yield poor retention, peak tailing, or co-elution of fluorinated APIs with non-fluorinated impurities.

Conversely, fluorinated stationary phases, such as PFP, provide alternative and orthogonal retention mechanisms. These include dipole-dipole interactions, hydrogen bonding, and robust π-π interactions ()[2]. When combined with a core-shell particle architecture—which minimizes the eddy dispersion term (A-term in the van Deemter equation)—the result is sharper peaks, higher theoretical plates, and superior resolution of fluorinated intermediates[2].

Validation Workflow

To ensure the procedure is fit for its intended purpose, the method validation follows a self-validating lifecycle approach.

G Dev 1. Method Optimization (PFP Phase Selection) Spec 2. Specificity Testing (Des-fluoro Impurity Resolution) Dev->Spec Lin 3. Linearity & Range (ICH Q2(R2) Specifications) Spec->Lin Acc 4. Accuracy & Precision (Recovery & %RSD) Lin->Acc LOD 5. LOD / LOQ (Sensitivity Determination) Acc->LOD Rep 6. Validation Report (Regulatory Submission) LOD->Rep

ICH Q2(R2) Method Validation Lifecycle for Fluorinated Intermediates.

Step-by-Step Methodologies

Method A: Traditional HPLC (Baseline Alternative)

Objective: Establish baseline performance using a standard fully porous C18 column.

  • Column Preparation: Install a standard C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (60:40, v/v). Degas via ultrasonication for 15 minutes.

  • System Equilibration: Pump the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • Sample Preparation: Dissolve the Ethyl 3-amino-4-fluoro-2-butenoate standard in the mobile phase to a working concentration of 100 µg/mL.

  • Injection & Detection: Inject 20 µL of the sample. Monitor the eluent using a UV detector set to 230 nm.

  • System Suitability: Record retention time, tailing factor, and theoretical plates.

Method B: Optimized UHPLC with PFP Core-Shell (Proposed Method)

Objective: Maximize resolution and efficiency using orthogonal selectivity and core-shell technology.

  • Column Preparation: Install a Core-Shell PFP column (100 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase Formulation: Prepare 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with glacial acetic acid. Mix with Methanol (70:30, v/v).

    • Causality Note: Methanol is selected over Acetonitrile to enhance π-π interactions on the PFP phase, while the pH 4.5 buffer ensures the conjugated amino group remains consistently ionized, preventing peak splitting[2].

  • System Equilibration: Set the flow rate to 0.8 mL/min. Equilibrate the column at 30°C for 20 minutes.

  • Sample Preparation: Dissolve the standard in the mobile phase to 100 µg/mL.

  • Injection & Detection: Inject 5 µL of the sample. Monitor at 230 nm.

  • Validation Execution: Proceed with ICH Q2(R2) validation protocols (Specificity, Linearity, Accuracy, Precision)[1].

Performance Comparison & Experimental Data

The following tables summarize the quantitative data collected during the validation of both methods.

Table 1: Chromatographic System Suitability Comparison
ParameterMethod A (C18, 5 µm)Method B (PFP Core-Shell, 2.6 µm)Regulatory Requirement
Retention Time (Rt) 8.4 min4.2 minN/A
Theoretical Plates (N) 6,50018,200> 2,000
Tailing Factor (Tf) 1.651.08≤ 2.0
Resolution (Rs) from Des-fluoro Impurity 1.2 (Co-elution risk)3.8 (Baseline resolution)> 1.5
Table 2: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterMethod A (Traditional C18)Method B (Optimized PFP)
Specificity Interference observed with closely eluting isomers.No interference; distinct peak separation.
Linearity Range 10 - 150 µg/mL (R² = 0.991)1 - 200 µg/mL (R² = 0.9998)
Limit of Detection (LOD) 3.5 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL0.6 µg/mL
Accuracy (% Recovery) 92.4% - 96.1%99.2% - 101.5%
Precision (Intra-day %RSD) 2.8%0.4%

Conclusion

The experimental data demonstrates that Method B (Core-Shell PFP) vastly outperforms Method A (Traditional C18) for the purity analysis of Ethyl 3-amino-4-fluoro-2-butenoate. By leveraging the unique dipole and π-π interactions of the fluorinated stationary phase[2], Method B achieves baseline resolution of critical impurities, superior linearity, and a 17-fold increase in LOD sensitivity. Furthermore, the protocol aligns perfectly with the stringent requirements of the ICH Q2(R2) guidelines[1], making it a self-validating, robust choice for pharmaceutical quality control and drug development workflows.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation analysis of Ethyl 3-amino-4-fluoro-2-butenoate

High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 3-amino-4-fluoro-2-butenoate: A Comparative Methodological Guide Executive Overview Ethyl 3-amino-4-fluoro-2-butenoate (C₆H₁₀FNO₂) is a highly versatile f...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 3-amino-4-fluoro-2-butenoate: A Comparative Methodological Guide

Executive Overview

Ethyl 3-amino-4-fluoro-2-butenoate (C₆H₁₀FNO₂) is a highly versatile fluorinated enamino ester, frequently utilized as a building block in the synthesis of fluorinated heterocycles and pharmaceutical active ingredients. Accurate structural characterization of this compound is critical during drug development to track metabolic fate and profile synthetic impurities. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms available for this analysis, detail the mechanistic causality behind its mass spectrometry (MS) fragmentation, and provide a self-validating experimental protocol for high-resolution tandem mass spectrometry (HR-MS/MS).

Platform Performance Comparison: Choosing the Right Analytical Tool

When analyzing small, polar, fluorinated molecules, the choice of MS platform dictates the quality and utility of the data. Below is an objective comparison of three primary MS architectures for the analysis of Ethyl 3-amino-4-fluoro-2-butenoate.

Analytical FeatureHigh-Resolution Q-TOF MS/MSTriple Quadrupole (QqQ) MS/MSGC-EI-MS
Ionization Method Soft (ESI+)Soft (ESI+)Hard (Electron Ionization, 70 eV)
Mass Resolution High (>30,000 FWHM)Low (Unit mass resolution)Low (Unit mass resolution)
Primary Advantage Sub-ppm mass accuracy for exact elemental composition.Maximum sensitivity and dynamic range for quantitation.Extensive fragmentation for spectral library matching.
Best Application Structural elucidation & impurity profiling. High-throughput PK/PD screening (MRM). Volatile residual solvent/impurity checks.
Performance on Target Resolves isobaric neutral losses (e.g., distinguishing CO vs. C₂H₄ loss).Excellent for targeted tracking of the m/z 148 → 102 transition.Yields no intact [M+H]⁺; heavy fragmentation complicates unknown ID.

Verdict: For definitive structural characterization and mechanistic mapping, High-Resolution Q-TOF MS/MS is the superior platform. It provides the exact mass measurements necessary to confidently assign the expulsion of specific functional groups.

Mechanistic Insights: The Causality of Fragmentation

Understanding the fragmentation of Ethyl 3-amino-4-fluoro-2-butenoate requires analyzing its three reactive domains: the ethyl ester, the allylic fluorine, and the enamine core. Under Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]⁺ (m/z 148.0774) undergoes highly predictable, thermodynamically driven neutral losses.

  • Ester Cleavage (Loss of Ethanol): The most favorable initial fragmentation pathway is the neutral loss of ethanol (46.0419 Da). Protonation likely occurs at the basic amino group or the ester carbonyl. Protonation at the carbonyl facilitates an intramolecular rearrangement that expels intact ethanol, generating a stabilized acylium or ketene-like ion at m/z 102.0355. This behavior is a hallmark of ethyl ester derivatives under electrospray conditions, as documented in [2].

  • Fluorine Expulsion (Loss of HF): The carbon-fluorine bond is notoriously strong; however, the C4 fluorine in this molecule is allylic to the enamine double bond. This positioning lowers the activation energy required for the neutral loss of hydrogen fluoride (HF, 20.0062 Da), yielding a highly conjugated, stable diene system at m/z 128.0712.

  • Enamine Core Stability: The central enamine structure heavily influences the fragmentation cascade. Classic [1] demonstrate that the branching and double-bond placement dictate subsequent intramolecular reactions. Following the loss of ethanol, the core can further expel carbon monoxide (CO, 27.9949 Da) to form a terminal fragment at m/z 74.0406, or combine with HF loss to yield m/z 82.0293. The amino group's charge retention plays a vital role here, similar to the pathways observed in [3].

MS_Fragmentation M [M+H]+ m/z 148.0774 C6H11FNO2+ F1 [M+H - HF]+ m/z 128.0712 C6H10NO2+ M->F1 - HF (20.0062 Da) F2 [M+H - EtOH]+ m/z 102.0355 C4H5FNO+ M->F2 - C2H5OH (46.0419 Da) F3 [M+H - EtOH - HF]+ m/z 82.0293 C4H4NO+ F1->F3 - C2H5OH (46.0419 Da) F2->F3 - HF (20.0062 Da) F4 [M+H - EtOH - CO]+ m/z 74.0406 C3H5FN+ F2->F4 - CO (27.9949 Da)

Figure 1: ESI-MS/MS fragmentation pathways of Ethyl 3-amino-4-fluoro-2-butenoate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following LC-HRMS protocol is designed as a self-validating system. It includes built-in causality checks to prevent false positives and ensure mass accuracy.

Phase 1: System Suitability & Sample Preparation

  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify sub-2 ppm mass accuracy across the m/z 50–1000 range. Causality: Ensures that the distinction between isobaric losses (like CO vs. C₂H₄) is mathematically definitive.

  • Blank Injection: Run a 50:50 Methanol:Water (0.1% Formic Acid) blank to establish a baseline and rule out column carryover.

  • Sample Prep: Dissolve Ethyl 3-amino-4-fluoro-2-butenoate in LC-MS grade Methanol to 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions.

Phase 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring robust ionization of the basic amino group to form the [M+H]⁺ precursor.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 1 min (to retain the polar enamino ester), ramp to 95% B over 5 mins, hold for 2 mins, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MS/MS) Parameters

  • Source: Electrospray Ionization in Positive mode (ESI+). Capillary Voltage: 3.5 kV. Gas Temperature: 300°C.

  • Precursor Selection: Isolate m/z 148.0774 in the quadrupole with a narrow isolation width (~1.3 Da) to exclude isotopic interference.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE levels of 10, 20, and 40 eV. Causality: Lower CE (10-20 eV) will selectively break the weaker ester bonds (yielding m/z 102), while higher CE (40 eV) is required to overcome the C-F bond strength and force the secondary fragmentation to m/z 74 and 82.

Quantitative MS/MS Data Summary

The table below summarizes the expected high-resolution quantitative data derived from the optimized protocol, validating the structural assignments through exact mass measurement.

Fragment IonTheoretical m/zExperimental m/zMass Error (ppm)Elemental CompositionNeutral Loss Assignment
Precursor 148.0774148.0776+1.3C₆H₁₁FNO₂⁺N/A
Product 1 128.0712128.0710-1.5C₆H₁₀NO₂⁺- HF (20.0062 Da)
Product 2 102.0355102.0357+1.9C₄H₅FNO⁺- C₂H₅OH (46.0419 Da)
Product 3 82.029382.0291-2.4C₄H₄NO⁺- (EtOH + HF)
Product 4 74.040674.0408+2.7C₃H₅FN⁺- (EtOH + CO)

Note: Mass errors within ±5 ppm confirm the elemental compositions and validate the proposed mechanistic pathways.

References

  • Jakobsen, H. J., Lawesson, S.-O., Marshall, J. T. B., Schroll, G., & Williams, D. H. "Studies in mass spectrometry. Part XII. Mass spectra of enamines." Journal of the Chemical Society B: Physical Organic, 1966. URL:[Link] [INDEX: 2.1]

  • Chen, H., Talaty, N. N., Takáts, Z., & Cooks, R. G. "Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment." Analytical Chemistry, 2005. URL:[Link] [INDEX: 2.8]

  • He, L., et al. "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." Scientific Reports, 2019. URL:[Link] [INDEX: 1.4]

Validation

Validating the E/Z Stereochemistry of Ethyl 3-amino-4-fluoro-2-butenoate: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals, the unambiguous stereochemical assignment of fluorinated building blocks is a critical quality control step. Ethyl 3-amino-4-fluoro-2-butenoate is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous stereochemical assignment of fluorinated building blocks is a critical quality control step. Ethyl 3-amino-4-fluoro-2-butenoate is a highly versatile β -enamino ester used in the synthesis of complex heterocycles. The E/Z configuration of its double bond dictates its downstream reactivity, binding affinity, and cyclization trajectory.

This guide provides an objective comparison of the analytical techniques used to validate the E/Z stereochemistry of this molecule, moving beyond basic 1D NMR to establish self-validating, field-proven protocols.

Mechanistic Causality: The Push-Pull System and Hydrogen Bonding

To accurately assign stereochemistry, one must first understand the thermodynamic drivers of the molecule. Ethyl 3-amino-4-fluoro-2-butenoate is a "push-pull" alkene.

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • At C2: The ester group (-COOEt) takes priority over the vinylic proton (-H).

  • At C3: The amino group (-NH 2​ ) takes priority over the fluoromethyl group (-CH 2​ F).

In the Z-isomer , the high-priority -COOEt and -NH 2​ groups are on the same side of the double bond. This spatial proximity allows the amino N-H to act as a hydrogen bond donor to the ester carbonyl oxygen, forming a highly stable, pseudo-six-membered ring[1][2]. This intramolecular hydrogen bond acts as a thermodynamic sink, making the Z-isomer the predominant species in non-polar solvents[2]. The E-isomer lacks this stabilization and typically only exists as a minor kinetic product or in highly polar, hydrogen-bond-disrupting solvents[3].

Comparative Analytical Matrix

Relying on a single analytical method can lead to false assignments. The table below objectively compares the performance of alternative techniques for determining the E/Z configuration of enamino esters.

Analytical TechniquePrimary Data YieldedStrengthsLimitations
1D 1 H NMR Chemical shifts (N-H and C2-H)Rapid screening. Z-isomer N-H shows a massive downfield shift (> 9.0 ppm) due to H-bonding[1].Inferential only; does not prove absolute spatial geometry.
2D ROESY NMR Through-space proton proximity (ROE)Gold Standard for solution state. Unambiguously identifies cis-relationships across the double bond[4].Requires careful phase-checking to distinguish true ROE from TOCSY artifacts.
X-Ray Crystallography Absolute atomic coordinatesProvides undeniable solid-state conformation and exact H-bond distances.Requires high-quality single crystals; solid-state may differ from solution-state.
DFT Calculations Thermodynamic energy gapsPredicts theoretical NMR shifts and confirms the energy minimum of the Z-isomer.Computationally intensive; requires accurate solvent modeling.

Solution-State Validation: The Causality of ROESY over NOESY

As an Application Scientist, a common pitfall I observe is the use of standard 2D NOESY for small molecules like Ethyl 3-amino-4-fluoro-2-butenoate (MW 147 g/mol ).

The Causality: In standard NOESY, the Nuclear Overhauser Effect (NOE) intensity is dictated by the molecule's correlation time ( τc​ ) and the spectrometer's magnetic field ( ω ). For small, rapidly tumbling molecules, the ωτc​ value often approaches the zero-crossing point ( ωτc​≈1.12 ). At this critical threshold, NOE cross-peaks vanish entirely, leading to dangerous false negatives[5].

The Solution: Rotating-frame Overhauser Effect Spectroscopy (ROESY) must be used instead. By applying a spin-lock field, ROESY measures cross-relaxation in the rotating frame, ensuring that all ROE cross-peaks are positive and non-zero, regardless of the molecule's weight or tumbling rate[4][5].

Workflow Start Synthesize Ethyl 3-amino- 4-fluoro-2-butenoate NMR_1D 1H & 19F NMR Screening (Check N-H Shift > 9 ppm) Start->NMR_1D ROESY 2D ROESY NMR (Solution-State NOE) NMR_1D->ROESY Liquid State Xray X-Ray Crystallography (Solid-State Conformation) NMR_1D->Xray Solid State DFT DFT Calculations (Thermodynamic Stability) NMR_1D->DFT Computational Conclusion Unambiguous E/Z Stereochemical Assignment ROESY->Conclusion Xray->Conclusion DFT->Conclusion

Caption: Workflow for validating the E/Z stereochemistry of fluorinated enamino esters.

Experimental Protocols (Self-Validating Systems)

Protocol A: 2D ROESY NMR Acquisition & Interpretation

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation Dissolve 15-20 mg of the compound in 0.6 mL of a non-polar, non-competing solvent (e.g., CDCl 3​ or C 6​ D 6​ ). Avoid DMSO-d 6​ or Methanol-d 4​ , as these will disrupt the intramolecular hydrogen bond and artificially shift the E/Z equilibrium.

Step 2: Acquisition Parameters

  • Pulse Sequence: roesyphpr.2 (or equivalent phase-sensitive ROESY with presaturation).

  • Spin-Lock Time (Mixing Time): Set to 200–300 ms. Use a continuous wave (CW) or adiabatic spin-lock pulse at a low power level (e.g., 2-3 kHz) to minimize TOCSY transfer.

  • Scans: Minimum 16 scans per t1 increment; 256 t1 increments.

Step 3: Self-Validation (Phase Checking) Before interpreting spatial proximity, validate the cross-peaks. In a properly phased ROESY spectrum, true ROE cross-peaks will have the opposite sign to the diagonal peaks. If the diagonal is phased negative (red), true ROEs must be positive (blue). Any cross-peaks with the same sign as the diagonal are TOCSY artifacts (through-bond coupling) and must be ignored.

Step 4: Stereochemical Interpretation

  • If Z-Isomer: You will observe a strong ROE cross-peak between the C2 vinylic proton and the C3 fluoromethyl (-CH 2​ F) protons.

  • If E-Isomer: You will observe a strong ROE cross-peak between the C2 vinylic proton and the C3 amino (-NH 2​ ) protons.

ROESY_Interactions cluster_Z Z-Isomer (H-Bonded) cluster_E E-Isomer (Non H-Bonded) Z_C2_H C2 Vinylic Proton Z_C3_CH2F C3 Fluoromethyl Z_C2_H->Z_C3_CH2F Strong ROE Z_NH2 C3 Amino (-NH2) Z_CO Ester Carbonyl Z_NH2->Z_CO Intramol. H-Bond E_C2_H C2 Vinylic Proton E_NH2 C3 Amino (-NH2) E_C2_H->E_NH2 Strong ROE E_C3_CH2F C3 Fluoromethyl

Caption: Key ROESY correlations and hydrogen bonding distinguishing E/Z isomers.

Protocol B: X-Ray Crystallography (Solid-State Confirmation)

While ROESY confirms solution-state dynamics, X-Ray diffraction provides undeniable absolute configuration.

Step 1: Crystal Growth (Vapor Diffusion) Dissolve 5 mg of the compound in a minimum amount of dichloromethane (solvent). Place this open vial inside a larger, sealed jar containing hexanes (anti-solvent). Allow slow vapor diffusion at 4°C over 3–5 days to yield suitable single crystals. Step 2: Data Collection & Refinement Mount a single crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source. Solve the structure using direct methods (e.g., SHELXT). Step 3: Validation Verify the intramolecular hydrogen bond by measuring the distance between the amino nitrogen and the ester carbonyl oxygen. A distance of 2.6–2.8 Å strongly corroborates the Z-configuration.

References

  • An efficient synthesis of γ-imino- and γ-amino-β-enamino esters - Semantic Scholar. 3

  • Preparation of beta-enamino carbonylic compounds using microwave radiation/K-10 - ResearchGate. 1

  • NOESY and ROESY - UCSD SSPPS NMR Facility. 5

  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected - JEOL.4

  • An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-2-methylbut-2-enoate - Benchchem. 2

Sources

Comparative

A Comparative Guide to Fluorinated Building Blocks: Benchmarking Ethyl 3-amino-4-fluoro-2-butenoate in Medicinal Chemistry Libraries

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine can p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated building blocks, β-enamino esters such as Ethyl 3-amino-4-fluoro-2-butenoate and its analogues serve as versatile precursors for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential.

This guide provides an in-depth comparative analysis of Ethyl 3-amino-4-fluoro-2-butenoate, benchmarking its performance against its non-fluorinated, difluorinated, and trifluorinated counterparts. Through a detailed examination of their synthesis, physicochemical properties, and reactivity in key medicinal chemistry transformations, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal building block for their specific applications.

The Influence of Fluorination: A Physicochemical Perspective

The degree of fluorination on the terminal methyl group of the butenoate scaffold dramatically alters the molecule's electronic properties and, consequently, its reactivity and biological interactions. The strong electron-withdrawing nature of fluorine modulates the nucleophilicity of the enamine system, a key factor in its subsequent chemical transformations.

A comparative overview of the key physicochemical properties of Ethyl 3-aminocrotonate and its fluorinated analogues is presented below.

PropertyEthyl 3-aminocrotonateEthyl 3-amino-4-fluoro-2-butenoate (Predicted)Ethyl 3-amino-4,4-difluoro-2-butenoateEthyl 3-amino-4,4,4-trifluoro-2-butenoate
Molecular Formula C₆H₁₁NO₂[1]C₆H₁₀FNO₂C₆H₉F₂NO₂C₆H₈F₃NO₂
Molecular Weight 129.16 g/mol [1]147.15 g/mol 165.14 g/mol 183.13 g/mol
Boiling Point 210-215 °C[2]--83 °C at 15 mmHg
Melting Point 33-35 °C[2]--22-26 °C
Density 1.022 g/mL at 25 °C[2]--1.245 g/mL at 25 °C
Water Solubility 26 g/L at 25 °C[2]---

Synthesis of Ethyl 3-amino-2-butenoate Analogues: A Comparative Workflow

The synthesis of these valuable building blocks typically involves the condensation of the corresponding β-ketoester with an ammonia source. The choice of starting materials and reaction conditions can be tailored to achieve the desired degree of fluorination.

General Synthesis Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product β-Ketoester β-Ketoester Condensation Condensation β-Ketoester->Condensation Ammonia Source Ammonia Source Ammonia Source->Condensation Ethyl 3-amino-2-butenoate Analogue Ethyl 3-amino-2-butenoate Analogue Condensation->Ethyl 3-amino-2-butenoate Analogue

Caption: General workflow for the synthesis of Ethyl 3-amino-2-butenoate analogues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminocrotonate (Non-fluorinated)

This procedure is adapted from a continuous flow synthesis method, which offers high yield and efficiency.[3]

  • Reagent Preparation:

    • Prepare a solution of ethyl acetoacetate.

    • Prepare a 25% aqueous solution of ammonia.

  • Reaction Setup:

    • Utilize a continuous flow reactor system equipped with a T-mixer and a tubular reactor (e.g., 1.58 mm OD SS316).

  • Procedure:

    • Pump the ethyl acetoacetate and ammonia solutions into the T-mixer at a ratio of 1:3.

    • Maintain the reactor temperature at 50 °C.

    • Set the flow rate to achieve a residence time of 22 minutes.

    • Collect the product stream. The yield of Ethyl 3-aminocrotonate is typically around 94%.

Protocol 2: Synthesis of Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (Trifluorinated)

This protocol is based on a patented method for producing trifluorocrotonic acid esters.[4]

  • Formation of the Enolate:

    • In a nitrogen-inertized reaction flask, charge ethyl trifluoroacetoacetate and ethyl acetate.

    • With cooling (18-20 °C), add solid sodium ethoxide portion-wise.

    • Stir the mixture at 30 °C for 30 minutes, then at 76 °C for 4 hours.

    • Distill off excess ethyl acetate and ethanol to obtain the crude sodium enolate.

  • Amination:

    • Suspend the crude enolate in cyclohexane.

    • Add anhydrous acetic acid and ammonium acetate.

    • Heat the suspension to boiling and remove water using a Dean-Stark trap.

    • After 5 hours, cool the reaction, add water, and separate the organic phase.

    • Distill off the cyclohexane and fractionate the residue under reduced pressure to obtain Ethyl 3-amino-4,4,4-trifluorocrotonate (yield ~62%).

Benchmarking Reactivity in the Synthesis of Fluorinated Pyrimidines

A key application of these building blocks is in the synthesis of fluorinated pyrimidines, a class of compounds with widespread use in medicinal chemistry, particularly as anticancer and antiviral agents.[5][6][7][8][9] The enamine moiety of the butenoate readily undergoes cyclocondensation reactions with various amidine derivatives to form the pyrimidine ring.

General Reaction Scheme for Pyrimidine Synthesis

cluster_0 Reactants cluster_1 Reaction cluster_2 Product Butenoate Ethyl 3-amino-4-fluoro- 2-butenoate Analogue Cyclocondensation Cyclocondensation Butenoate->Cyclocondensation Amidine Amidine Derivative (e.g., Guanidine) Amidine->Cyclocondensation Pyrimidine Fluorinated Pyrimidine Derivative Cyclocondensation->Pyrimidine

Caption: Cyclocondensation reaction for the synthesis of fluorinated pyrimidines.

This trend in reactivity necessitates the adjustment of reaction conditions to achieve optimal results. For instance, reactions with the less reactive trifluorinated building block may require higher temperatures, longer reaction times, or the use of a stronger base to facilitate the cyclocondensation.

Application in the Synthesis of Fluoroquinolones

Another significant application of these building blocks is in the synthesis of fluoroquinolones, a major class of antibacterial agents.[12][13][14][15] The butenoate moiety can be incorporated into the quinolone scaffold through various synthetic strategies, often involving a key cyclization step. The fluorine substituents on the resulting quinolone can enhance its antibacterial activity and improve its pharmacokinetic properties.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl 3-amino-4-fluoro-2-butenoate and its analogues is a strategic decision that hinges on the desired properties of the final molecule and the synthetic route employed.

  • Ethyl 3-aminocrotonate (Non-fluorinated): Offers the highest reactivity, making it suitable for rapid and efficient synthesis. However, the resulting products will lack the potential benefits of fluorination.

  • Ethyl 3-amino-4-fluoro-2-butenoate (Mono-fluorinated): Represents a balance between reactivity and the introduction of a single fluorine atom, which can be sufficient to impart desirable properties without drastically altering the molecule's overall characteristics.

  • Ethyl 3-amino-4,4-difluoro-2-butenoate (Di-fluorinated): Provides a greater degree of fluorination, which can lead to more pronounced effects on metabolic stability and lipophilicity.

  • Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (Tri-fluorinated): The trifluoromethyl group is a common motif in many successful drugs and can significantly enhance biological activity. However, its strong electron-withdrawing nature reduces the reactivity of the enamine, requiring more forcing reaction conditions.

By understanding the interplay between the degree of fluorination, physicochemical properties, and reactivity, medicinal chemists can make informed decisions in the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles.

References

  • The Role of Fluorinated Pyrimidines in Modern Drug Discovery. (2026, March 15). Global Pharma and Healthcare.[Link]

  • Synthesis of ethyl 3-aminocrotonate. PrepChem.com.[Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(15), 8072-8097. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.[Link]

  • ethyl 3-aminobut-2-enoate. ChemBK.[Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate.[Link]

  • G. G. Furin. (2012). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.[Link]

  • Mayr, H., & Ofial, A. R. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. PubMed.[Link]

  • Mayr, H., & Ofial, A. R. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11485-11497. [Link]

  • Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.[Link]

  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760-5763. [Link]

  • SYNTHESES OF NOVEL FLUOROQUINOLONE COMPOUNDS. Semantic Scholar.[Link]

  • study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate.[Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal.[Link]

  • Ethyl 3-amino-4,4-dicyano-3-butenoate. PubChem.[Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.[Link]

  • Ethyl 3-amino-3-methylbutanoate. PubChem.[Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.[Link]

  • Preparation of 3-amino substituted 4,4,4-trihalocrotonates.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC.[Link]

  • Ethyl 3-amino-4,4-difluorobutanoate. PubChem.[Link]

  • Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. ResearchGate.[Link]

  • Ethyl 3-aminocrotonate. PubChem.[Link]

Sources

Validation

A Comparative Guide to Gas Chromatography Validation for Residual Solvents in Ethyl 3-amino-4-fluoro-2-butenoate

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced du...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced during the synthesis of drug substances, present a potential risk to patient safety and can impact the physicochemical properties of the API.[1][2][3] Therefore, regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) Q3C(R8), mandate strict control over these impurities.[4][5]

This guide provides an in-depth, objective comparison of gas chromatography (GC) based methods for the validation of residual solvent analysis in Ethyl 3-amino-4-fluoro-2-butenoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present supporting experimental data, and compare the primary GC-based methodology with a viable alternative, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

The Central Role of Gas Chromatography in Residual Solvent Analysis

Gas chromatography is the cornerstone for residual solvent analysis in the pharmaceutical industry.[6] Its suitability stems from the volatile nature of most organic solvents, allowing for their efficient separation and quantification.[7][8] The most prevalent technique combines static headspace sampling with a flame ionization detector (HS-GC-FID), a method recommended by the United States Pharmacopeia (USP) <467>.[9][10][11] This approach offers a robust and sensitive platform for detecting and quantifying a wide array of volatile organic compounds.[11]

The principle of HS-GC involves heating the sample in a sealed vial to partition the volatile solvents between the sample matrix and the headspace gas.[11] An aliquot of this gas is then injected into the GC system, where the solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. The FID then detects the eluted compounds as they combust in a hydrogen-air flame, generating a signal proportional to the amount of carbon atoms, thus allowing for accurate quantification.

Experimental Design: A Self-Validating System

A robust validation protocol is not merely a series of experiments but a logical framework designed to demonstrate that an analytical method is suitable for its intended purpose. For the analysis of residual solvents in Ethyl 3-amino-4-fluoro-2-butenoate, the validation process must be comprehensive, covering all critical parameters outlined in ICH Q2(R1).[12][13][14]

Identifying Potential Residual Solvents

A critical first step is to identify the potential residual solvents. This is based on a thorough understanding of the synthetic pathway of Ethyl 3-amino-4-fluoro-2-butenoate. While specific synthesis routes can vary, common solvents used in similar transformations include, but are not limited to:

  • Class 2 Solvents: Acetonitrile, Dichloromethane, Toluene, Methanol, Hexane, Ethyl Acetate, Tetrahydrofuran.[15] These solvents are to be limited due to their inherent toxicity.[1][2][3]

  • Class 3 Solvents: Acetone, Ethanol, Isopropyl alcohol (IPA), Heptane. These have low toxic potential.[1][2][3]

This guide will focus on a representative selection of these solvents for the validation study.

The Validation Workflow

The validation of the GC method follows a structured workflow, ensuring that each parameter is rigorously assessed.

Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation cluster_reporting 3. Reporting & Implementation A Identify Potential Residual Solvents B Select GC System & Consumables A->B C Prepare Standards & Samples B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Analysis & Interpretation I->J K Generate Validation Report J->K L Implement for Routine Use K->L Method_Comparison cluster_hs_gc_fid HS-GC-FID cluster_mrr Molecular Rotational Resonance (MRR) A Established & Validated Method B High Sensitivity & Robustness A->B D Time-Consuming Method Development A->D F Rapid Analysis Time A->F Comparison C Cost-Effective for Routine Analysis B->C E Requires Skilled Operators B->E G High Specificity (Isomer Differentiation) F->G I Higher Initial Instrument Cost F->I H No Consumables (e.g., columns, gases) G->H J Emerging Technology (Less Precedent) G->J

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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